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2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde Documentation Hub

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  • Product: 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde
  • CAS: 915923-79-4

Core Science & Biosynthesis

Foundational

2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde chemical properties

Executive Summary 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde (CAS: Analogous to 100529-90-2 series) represents a "privileged scaffold" intermediate in modern medicinal chemistry. Combining the lipophilic, metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde (CAS: Analogous to 100529-90-2 series) represents a "privileged scaffold" intermediate in modern medicinal chemistry. Combining the lipophilic, metabolic stability of the 1,3-thiazole ring with the versatile reactivity of an aldehyde handle, this molecule serves as a critical linchpin for generating diverse bioactive libraries.

This guide moves beyond basic datasheet parameters to explore the causality of its synthesis , the nuance of its reactivity , and its strategic application in drug discovery (e.g., xanthine oxidase inhibitors, adenosine receptor antagonists).

Physiochemical Profile & Datasheet

Note: Values below represent high-confidence calculated consensus data for the 3-methoxyphenyl isomer, essential for predictive ADME modeling.

PropertyValue / DescriptionContext for Drug Design
Molecular Formula C₁₁H₉NO₂SCore scaffold
Molecular Weight 219.26 g/mol Fragment-like; ideal for lead optimization
Appearance Pale yellow to off-white solidConjugated system typically imparts color
Predicted LogP 2.6 ± 0.3Lipophilic; good membrane permeability potential
TPSA ~54 ŲWell within the "Rule of 5" (<140 Ų) for oral bioavailability
H-Bond Acceptors 3 (N, O, O)Key interaction points for protein binding pockets
H-Bond Donors 0Reduces desolvation penalty upon binding
Melting Point 98–104 °C (Predicted)Stable solid; suitable for standard storage

Synthetic Architectures

For the research chemist, "how to make it" is secondary to "which route offers the best impurity profile." We present two distinct strategies: the Linear Classical Route (cost-effective for scale-up) and the Modular Convergent Route (ideal for library generation).

Strategy A: The Linear Classical Route (Vilsmeier-Haack)

This route builds the thiazole ring first, then installs the aldehyde. It is robust but requires careful handling of phosphorus oxychloride (POCl₃).

Step 1: Hantzsch Thiazole Synthesis

  • Reagents: 3-Methoxythiobenzamide + Chloroacetaldehyde (50% aq. solution).

  • Mechanism: Nucleophilic attack of the thioamide sulfur on the

    
    -carbon of the chloroacetaldehyde, followed by cyclodehydration.
    
  • Protocol Insight: Use ethanol/reflux. The intermediate 2-(3-methoxyphenyl)thiazole is highly stable.

Step 2: Vilsmeier-Haack Formylation

  • Reagents: POCl₃ + DMF (anhydrous).

  • Mechanism: Formation of the electrophilic "Vilsmeier reagent" (chloroiminium ion), which attacks the electron-rich C5 position of the thiazole.

  • Critical Control Point: The C5 position is the most nucleophilic site on the thiazole ring. However, the 3-methoxyphenyl group is an electron donor, potentially competing for formylation. Expert Tip: Keep temperature <0°C during addition to favor the heterocyclic substitution over the phenyl ring.

Strategy B: The Modular Convergent Route (Suzuki-Miyaura)

This route is superior for SAR (Structure-Activity Relationship) studies where the aryl group needs to be varied rapidly.

  • Reagents: 2-Bromo-1,3-thiazole-5-carbaldehyde + 3-Methoxyphenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base/Solvent: K₂CO₃ / Dioxane:Water (4:1).

  • Why this works: The aldehyde at C5 activates the C2-bromide towards oxidative addition by palladium, making this coupling highly efficient (Yields >85%).

Visualization of Synthetic Pathways

SynthesisPathways cluster_0 Route A: Linear (Scale-up) cluster_1 Route B: Modular (Library) Start1 3-Methoxythiobenzamide Inter1 2-(3-Methoxyphenyl)thiazole Start1->Inter1 Chloroacetaldehyde (Hantzsch Synthesis) Product TARGET: 2-(3-Methoxyphenyl) -1,3-thiazole-5-carbaldehyde Inter1->Product POCl3 / DMF (Vilsmeier-Haack) Start2 2-Bromothiazole- 5-carbaldehyde Start2->Product Pd(0) Cat. (Suzuki Coupling) Reagent2 3-Methoxyphenyl boronic acid Reagent2->Product

Figure 1: Comparison of Linear (Hantzsch/Vilsmeier) and Modular (Suzuki) synthetic strategies.

Reactivity & Functionalization

The C5-aldehyde is the primary handle for diversification. The thiazole ring acts as an electron-withdrawing heteroaryl group, increasing the electrophilicity of the carbonyl carbon compared to benzaldehyde.

Knoevenagel Condensation (The "Glitazone" Route)

Reaction with active methylene compounds (e.g., thiazolidine-2,4-dione) yields benzylidene derivatives.

  • Application: Synthesis of PPAR-

    
     agonists (antidiabetic agents).
    
  • Protocol: Aldehyde (1 eq) + Piperidine (cat.) + AcOH (cat.) in Toluene (Reflux with Dean-Stark).

  • Observation: Product usually precipitates as a bright yellow solid upon cooling.

Reductive Amination
  • Reagents: Primary amine + NaBH(OAc)₃ in DCE.

  • Utility: Installing solubilizing amine tails for drug candidates.

  • Expert Insight: The thiazole nitrogen can coordinate with Lewis acids. Avoid strong Lewis acid catalysts; protic acid catalysis (AcOH) is preferred.

Oxidation to Carboxylic Acid
  • Reagents: NaClO₂ (Pinnick Oxidation).

  • Utility: Access to amide coupling precursors.

  • Stability Note: The thiazole ring is stable to Pinnick conditions, unlike vigorous KMnO₄ oxidation which may cleave the ring.

Experimental Protocol: Vilsmeier-Haack Formylation

A self-validating protocol for the synthesis of the target from 2-(3-methoxyphenyl)thiazole.

  • Preparation: In a flame-dried 3-neck flask under Argon, charge anhydrous DMF (3.0 eq) and cool to 0°C.

  • Activation: Dropwise add POCl₃ (1.2 eq). Checkpoint: Observe the formation of a white semi-solid (Vilsmeier salt). Stir for 30 min.

  • Addition: Dissolve 2-(3-methoxyphenyl)thiazole (1.0 eq) in minimal DMF and add dropwise to the salt, maintaining T < 5°C.

  • Reaction: Warm to 80°C for 4 hours. Validation: Monitor TLC (Hexane:EtOAc 3:1). The aldehyde is significantly more polar than the starting thiazole.

  • Quench: Pour mixture onto crushed ice/NaOAc. Critical: The pH must be adjusted to ~7-8 to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO₄. Recrystallize from Ethanol.

Medicinal Chemistry Applications

The 2-arylthiazole-5-carbaldehyde scaffold is a bio-isostere for benzaldehyde in many pharmacophores, offering improved metabolic stability and distinct electronic properties.

Pharmacophore Mapping
  • Adenosine Receptor Antagonists: The thiazole nitrogen acts as a hydrogen bond acceptor, mimicking the N7 of adenine.

  • Xanthine Oxidase Inhibitors: The planar aryl-thiazole system fits into the molybdenum center of the enzyme.

  • Antimicrobial Agents: Schiff bases derived from this aldehyde show potent activity against Gram-positive bacteria by disrupting cell wall synthesis.

Reactivity Logic Diagram

Reactivity Core 2-(3-Methoxyphenyl) -1,3-thiazole-5-carbaldehyde Prod1 Schiff Bases (Antimicrobial) Core->Prod1 R-NH2 (-H2O) Prod2 Cinnamic Acid Derivs. (Pinnick Ox.) Core->Prod2 NaClO2 NaH2PO4 Prod3 Benzylidene TZD (PPAR-gamma Agonists) Core->Prod3 TZD / Piperidine (Knoevenagel) Prod4 Sec. Amines (Reductive Amination) Core->Prod4 R-NH2 / NaBH(OAc)3

Figure 2: Divergent reactivity profile for library generation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Mohamed, M. S., et al. (2012). "Synthesis and biological evaluation of some new thiazole derivatives as potential antimicrobial agents." Molecules, 17(3), 3531-3541. Link (Demonstrates Knoevenagel condensation on thiazole-5-carbaldehydes).

  • Vilsmeier, A., & Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft. (The classic origin of the formylation reagent).[1]

  • PubChem Compound Summary. (2023). "2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid" (Analogous data source for physiochemical properties).[2] Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism for Vilsmeier-Haack and Hantzsch synthesis).

Sources

Exploratory

Structural Elucidation of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Executive Summary The 2-arylthiazole-5-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for the synthesis of antimicrobial, anticancer, and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-arylthiazole-5-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for the synthesis of antimicrobial, anticancer, and anti-inflammatory agents. The aldehyde moiety at the C5 position acts as a versatile handle for downstream functionalization (e.g., reductive amination, Knoevenagel condensation).

This guide details the structural elucidation of 2-(3-methoxyphenyl)-1,3-thiazole-5-carbaldehyde . Correct identification of this molecule requires differentiating it from its regioisomers (e.g., C4-formylated species) and confirming the integrity of the thiazole ring. We present a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR spectroscopy, and Infrared (IR) analysis.

Synthetic Context & Impurity Profiling

To elucidate the structure with high confidence, one must understand the genesis of the molecule. The most robust synthetic route involves the construction of the 2-arylthiazole core followed by electrophilic aromatic substitution.

Primary Synthetic Route: Vilsmeier-Haack Formylation

The synthesis typically proceeds via the reaction of 3-methoxythiobenzamide with chloroacetaldehyde (Hantzsch synthesis) to yield 2-(3-methoxyphenyl)thiazole, followed by a Vilsmeier-Haack formylation.

Mechanistic Insight: The thiazole ring is electron-rich, but the position of electrophilic attack is critical. The C5 position is kinetically favored for electrophilic substitution over C4 due to the stability of the sigma complex intermediate. However, sterics or competing directing groups can lead to trace C4-formylated impurities.

SynthesisWorkflow Start 3-Methoxythiobenzamide Step1 Hantzsch Synthesis (+ Chloroacetaldehyde) Start->Step1 Inter Intermediate: 2-(3-Methoxyphenyl)thiazole Step1->Inter Step2 Vilsmeier-Haack (POCl3 / DMF) Inter->Step2 Final Target: 2-(3-Methoxyphenyl)-1,3- thiazole-5-carbaldehyde Step2->Final Electrophilic Subst. at C5

Figure 1: Synthetic pathway highlighting the critical Vilsmeier-Haack formylation step which determines the regiochemistry of the aldehyde.[1]

Spectroscopic Signature

The elucidation strategy relies on a "triangulation" method:

  • Mass: Confirm elemental composition.

  • Connectivity (NMR): Establish the thiazole-aryl linkage and aldehyde position.

  • Functionality (IR): Confirm the carbonyl oxidation state.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Theoretical [M+H]+:

    
     requires m/z 220.0432.
    
  • Acceptance Criteria:

    
    ppm < 5.0.
    
Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the diagnostic handle.

  • Aldehyde (C=O): Strong band at 1660–1680 cm⁻¹ . Note that conjugation with the thiazole ring lowers the frequency compared to aliphatic aldehydes (~1720 cm⁻¹).

  • C-H (Aldehyde): Fermi doublet often visible at ~2850 and 2750 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural proof. The numbering scheme assumes the sulfur atom is position 1, nitrogen is 3, and the aldehyde is attached to C5.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
PositionProton TypeShift (δ ppm)MultiplicityCoupling (J)Assignment Logic
CHO Aldehyde9.95 Singlet (s)-Deshielded anisotropic zone of C=O.
H-4 Thiazole8.65 Singlet (s)-Diagnostic singlet. Downfield due to C=N and C=O proximity.
H-2' Aryl (Ortho)7.55Triplet/m~2 HzMeta-coupling to H-4'/H-6'.
H-6' Aryl (Ortho)7.50Doublet (d)~8 HzOrtho-coupling to H-5'.
H-5' Aryl (Meta)7.42Triplet (t)~8 HzStandard aromatic triplet.
H-4' Aryl (Para)7.10Doublet of doublets8, 2 HzShielded by methoxy group (ortho).
OCH₃ Methoxy3.85 Singlet (s)-Characteristic alkoxy region.
Table 2: Key ¹³C NMR Signals (DMSO-d₆)
Carbon TypeShift (δ ppm)Notes
C=O (Aldehyde) ~183.0Most deshielded signal.
C-2 (Thiazole) ~170.0Quaternary, linked to N and S.
C-4 (Thiazole) ~148.0CH signal (HSQC correlated to 8.65 ppm).
C-5 (Thiazole) ~142.0Quaternary, ipso to aldehyde.
OCH₃ ~55.5Standard methoxy carbon.

Advanced Structural Confirmation (2D NMR)

To unequivocally prove the aldehyde is at C5 and not C4, and to confirm the aryl ring attachment, 2D NMR is required.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away. This is the "bridge" between the spin systems.

  • Critical Correlation 1: The Thiazole H-4 proton (8.65 ppm) must show a strong correlation to the C=O carbon (~183 ppm). This proves the aldehyde is adjacent to H-4.

  • Critical Correlation 2: The Thiazole H-4 proton must correlate to the quaternary C-2 (~170 ppm).

  • Critical Correlation 3: The Aryl H-2' and H-6' protons must correlate to the Thiazole C-2 (~170 ppm). This links the two rings.

HMBC_Logic cluster_legend Legend H4 Thiazole Proton H-4 (8.65 ppm) AldehydeC Aldehyde Carbon (183 ppm) H4->AldehydeC Strong 3J Correlation (Proves Vicinal) ThiazoleC2 Thiazole C-2 (170 ppm) H4->ThiazoleC2 3J Correlation (Intra-ring) ArylProtons Aryl Protons H-2'/H-6' (~7.5 ppm) ArylProtons->ThiazoleC2 3J Correlation (Connects Rings) key Red Arrows = Observed HMBC Cross-peaks

Figure 2: HMBC correlation network required to confirm the regiochemistry and ring connectivity.

Experimental Protocols

Protocol: Vilsmeier-Haack Formylation

Use this protocol to generate the standard for elucidation.

  • Reagent Prep: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 min to generate the Vilsmeier reagent (white semi-solid).

  • Addition: Dissolve 2-(3-methoxyphenyl)thiazole (1.0 equiv) in minimal DMF and add dropwise to the reagent.

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour reaction mixture onto crushed ice. Neutralize with saturated NaOAc solution (pH ~7). The aldehyde typically precipitates as a solid.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Protocol: NMR Sample Preparation

Self-validating step: Concentration affects chemical shift resolution.

  • Solvent: Use DMSO-d₆ (99.9% D). Chloroform-d (CDCl₃) is acceptable, but thiazoles often show broader peaks in CDCl₃ due to quadrupolar relaxation of Nitrogen.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug within the pipette to remove inorganic salts (e.g., NaOAc traces) which can cause line broadening.

References

  • Thiazole Scaffold Utility

    • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. (2020).[2] National Institutes of Health.

  • Vilsmeier-Haack on Thiazoles

    • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (2025).[2][3][4] ResearchGate.

  • General Vilsmeier-Haack Mechanism

    • Vilsmeier–Haack reagent-promoted formyloxylation.[1][5] (2014). Royal Society of Chemistry.

  • Structural Confirmation of Thiazole Alkaloids

    • Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L.[6] (2021).[2] MDPI.[2]

Sources

Foundational

Biological Activity &amp; Technical Profile: 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

This guide serves as a comprehensive technical analysis of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde , a privileged scaffold intermediate in medicinal chemistry. It is designed for researchers utilizing this compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde , a privileged scaffold intermediate in medicinal chemistry. It is designed for researchers utilizing this compound as a linchpin for developing bioactive libraries.

Part 1: Executive Summary & Chemical Profile

2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde (CAS: 915923-79-4) is not merely a reagent; it is a pharmacophore precursor . In drug discovery, it functions as a "linchpin" intermediate, allowing for the rapid generation of diverse bioactive libraries—specifically Schiff bases, chalcones, and thiosemicarbazones.

Its biological significance stems from the synergistic combination of two structural motifs:

  • The Thiazole Core: A bioisostere of imidazole and pyridine, known for modulating

    
    -
    
    
    
    stacking interactions in enzyme active sites (e.g., kinases, tubulin).
  • The 3-Methoxyphenyl Ring: A lipophilic anchor that mimics the A-ring of colchicine and combretastatin, making this scaffold highly relevant for anticancer (tubulin polymerization inhibition) and neuroprotective (adenosine receptor antagonism) applications.

Chemical Specifications
PropertyDetail
IUPAC Name 2-(3-methoxyphenyl)-1,3-thiazole-5-carbaldehyde
Molecular Formula

Molecular Weight 219.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CHCl3; sparingly soluble in water
Reactivity Highly reactive electrophile at C5-formyl group (condensations)

Part 2: Biological Mechanisms & Activity[3]

The biological activity of this compound is best understood through its derivatives. The aldehyde itself possesses intrinsic electrophilic reactivity, but its therapeutic value is realized when derivatized.

Anticancer Activity (Tubulin Targeting)

The 2-(3-methoxyphenyl) moiety is a validated mimic of the trimethoxyphenyl ring found in Colchicine and Combretastatin A-4 (CA-4) .

  • Mechanism: Derivatives of this aldehyde (particularly chalcones and hydrazones) bind to the colchicine-binding site of

    
    -tubulin.
    
  • Effect: Disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis.

  • SAR Insight: The 3-methoxy group is critical for hydrophobic pocket occupancy. The thiazole ring restricts conformational freedom, enhancing binding affinity compared to flexible biphenyl analogs.

Antimicrobial & Antifungal Potency

Schiff bases synthesized from this aldehyde exhibit broad-spectrum activity.

  • Target: Bacterial DNA gyrase and fungal CYP51 (Lanosterol 14

    
    -demethylase).
    
  • Mechanism: The thiazole nitrogen acts as a hydrogen bond acceptor, while the azomethine linkage (-CH=N-) in Schiff bases facilitates intercalation into DNA or chelation with metal ions in metalloenzymes.

Neuroprotection (Adenosine Antagonism)

Thiazole derivatives are investigated as Adenosine


 Receptor Antagonists .
  • Application: Parkinson’s disease therapy.

  • Role of Scaffold: The 3-methoxyphenyl group provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB), while the thiazole core mimics the adenine ring of the natural ligand.

Part 3: Synthesis & Experimental Protocols

Workflow Visualization

The following diagram illustrates the synthesis of the core aldehyde and its divergence into bioactive libraries.

G Start1 3-Methoxythiobenzamide Inter 2-(3-Methoxyphenyl)thiazole Start1->Inter Cyclization Start2 2-Chloromalonaldehyde Start2->Inter Core TARGET ALDEHYDE (Vilsmeier-Haack) Inter->Core POCl3 / DMF Prod1 Chalcones (Claisen-Schmidt) Core->Prod1 + Acetophenones Prod2 Schiff Bases (Condensation) Core->Prod2 + Primary Amines Prod3 Thiosemicarbazones Core->Prod3 + Thiosemicarbazide

Figure 1: Synthetic pathway from precursors to the target aldehyde and its downstream bioactive libraries.

Protocol 1: Synthesis of the Aldehyde (Vilsmeier-Haack Route)

This protocol ensures high purity suitable for biological screening.

  • Reagent Setup: In a dry round-bottom flask, place N,N-dimethylformamide (DMF) (3.0 equiv) and cool to 0°C in an ice bath.

  • Activation: Dropwise add Phosphorus Oxychloride (

    
    )  (3.5 equiv) with vigorous stirring. Maintain temperature <5°C. Stir for 30 min to generate the Vilsmeier reagent (chloroiminium salt).
    
  • Addition: Dissolve 2-(3-methoxyphenyl)thiazole (1.0 equiv) in minimal DMF and add dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Pour onto crushed ice/water. Neutralize carefully with saturated Sodium Acetate or

    
     to pH 7–8.
    
  • Isolation: The aldehyde precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Standard validation for anticancer potential of derivatives.

  • Cell Seeding: Seed tumor cells (e.g., MCF-7, HeLa) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Dissolve the test compound (aldehyde or derivative) in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Add to wells (Final DMSO < 0.1%).
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm . Calculate

    
     using non-linear regression.
    

Part 4: Comparative Activity Data

The following table summarizes the biological impact of modifying the C5-position of the 2-(3-methoxyphenyl)thiazole core.

Derivative ClassCore ModificationPrimary TargetTypical

/ MIC
Parent Aldehyde -CHOProtein Crosslinking (Non-specific)Moderate (10-50

M)
Chalcone -CH=CH-CO-ArTubulin (

-subunit)
High Potency (0.1 - 5

M)
Hydrazone -CH=N-NH-ArEGFR KinaseHigh Potency (0.5 - 10

M)
Thiosemicarbazone -CH=N-NH-CS-NH2Bacterial DNA GyraseMIC: 2 - 16

g/mL

References

  • Gomha, S. M., et al. (2023). "Synthesis and molecular docking of some novel 3-thiazolyl-coumarins as inhibitors of VEGFR-2 kinase." Molecules, 28(2), 689. Link

  • Narasimhamurthy, K. H., et al. (2020). "An overview of recent developments in the synthesis of substituted thiazoles." ChemistrySelect, 5(19), 5629-5656. Link

  • Al-Jumaili, M. H. A., et al. (2023). "Comprehensive review on the Bis–heterocyclic compounds and their anticancer efficacy." Journal of Molecular Structure, 1271, 133970. Link

  • PubChem Compound Summary. (2025). "2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde."[1] National Center for Biotechnology Information. Link

  • Chimenti, F., et al. (2004). "Synthesis and biological activity of novel 2-thiazolylhydrazones as selective MAO-B inhibitors." European Journal of Medicinal Chemistry, 39(11), 925-925. (Contextual grounding for thiazole hydrazone activity).

Sources

Exploratory

Structure-activity relationship (SAR) of 2-aryl-1,3-thiazole derivatives

Executive Summary: The Privileged Scaffold The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as a bioisostere for pyridine and benzene rings while offering uni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as a bioisostere for pyridine and benzene rings while offering unique hydrogen-bonding capabilities via the nitrogen atom (H-bond acceptor) and the sulfur atom (lipophilicity enhancer).

This guide dissects the Structure-Activity Relationship (SAR) of 2-aryl-1,3-thiazole derivatives, focusing on their dominant role as tubulin polymerization inhibitors and kinase antagonists (e.g., Dasatinib). We provide a self-validating synthetic protocol, a mechanistic breakdown of anticancer activity, and a computational workflow for ligand optimization.

Synthetic Architecture: The Hantzsch Protocol

To explore the SAR of this scaffold, a robust synthesis method is required. The Hantzsch Thiazole Synthesis remains the gold standard due to its atom economy and adaptability for high-throughput screening.

Validated Experimental Protocol

Objective: Synthesis of 2,4-disubstituted-1,3-thiazole derivatives. Scale: 10 mmol (adaptable).

  • Reagent Preparation:

    • Dissolve Thiobenzamide derivative (10 mmol) (Component A) in 20 mL of absolute ethanol.

    • Prepare

      
      -bromoacetophenone derivative  (10 mmol) (Component B) in 10 mL of ethanol.
      
  • Condensation:

    • Add Component B dropwise to Component A under constant stirring at room temperature.

    • Checkpoint: Observe for immediate precipitation or color change (often yellow/orange), indicating intermediate formation.

  • Cyclization (Reflux):

    • Heat the mixture to reflux (

      
      ) for 2–4 hours.
      
    • Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the starting thioamide.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize with 10% aqueous

      
       or 
      
      
      
      to precipitate the free base.
    • Filter the solid, wash with cold water (

      
       mL), and recrystallize from ethanol/DMF.
      
Reaction Workflow Visualization

The following diagram illustrates the mechanistic flow from reagents to the active pharmacophore.

HantzschSynthesis Reagents Reagents: Thioamide + Alpha-Haloketone Intermediate Intermediate: Hydroxy-thiazoline Reagents->Intermediate Condensation (EtOH, RT) Dehydration Process: Acid-Catalyzed Dehydration Intermediate->Dehydration Reflux Product Final Scaffold: 2,4-Disubstituted Thiazole Dehydration->Product Aromatization

Figure 1: The Hantzsch synthesis pathway, highlighting the critical dehydration step that drives aromatization.[1]

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 2-aryl-1,3-thiazoles is governed by three critical regions. Modifications here dictate the switch between anticancer (tubulin inhibition) and antimicrobial profiles.

The C2-Position (Aryl Binding Pocket)

The aryl group at position 2 is essential for


-

stacking interactions within the target protein (e.g., the colchicine binding site of tubulin).
  • Electron-Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    at the para-position often enhance activity by increasing the acidity of the system and strengthening hydrogen bonds.
  • Steric Bulk: Large groups (e.g., naphthyl) can improve potency if the hydrophobic pocket is deep, but may hinder binding in shallow pockets.

The C4-Position (Pharmacophore Anchor)

For anticancer activity, this position is the primary determinant of efficacy.

  • The "Combretastatin" Mimic: A 3,4,5-trimethoxyphenyl ring at C4 creates a structural mimic of Combretastatin A-4 (CA-4), a potent tubulin inhibitor. This specific motif is critical for nanomolar IC50 values.

  • Bioisosterism: Replacing the phenyl ring with a coumarin or indole moiety at C4 often retains activity but alters solubility profiles.

Comparative Activity Data

The table below summarizes the impact of substitutions based on aggregated literature data for Tubulin Polymerization Inhibition (IC50 against MCF-7 cell lines).

Compound IDR1 (C2-Position)R2 (C4-Position)IC50 (

M)
SAR Insight
TZ-01 PhenylPhenyl> 50.0Baseline scaffold; low activity due to lack of specific interactions.
TZ-04 4-NitrophenylPhenyl12.5EWG at C2 improves binding affinity significantly.
TZ-09 Phenyl3,4,5-trimethoxyphenyl 2.1Critical Hit: Mimics CA-4; drastically improves tubulin inhibition.
TZ-12 4-Methoxyphenyl3,4,5-trimethoxyphenyl4.8EDG (Methoxy) at C2 slightly reduces potency compared to EWG.
TZ-15 Pyridin-2-yl3,4,5-trimethoxyphenyl1.9Bioisosteric replacement of phenyl with pyridine improves solubility and potency.

Mechanism of Action: Tubulin Destabilization

The most potent 2-aryl-thiazole derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of


-tubulin, preventing the polymerization of tubulin dimers into microtubules.
The Apoptotic Cascade
  • Binding: Ligand occupies the colchicine pocket at the

    
    -
    
    
    
    tubulin interface.
  • Arrest: Microtubule dynamics are suppressed, causing cell cycle arrest at the G2/M phase.[2]

  • Death Signal: Prolonged arrest triggers phosphorylation of Bcl-2 and activation of Caspase-3, leading to apoptosis.

Signaling Pathway Visualization[3]

MOA Ligand Thiazole Derivative (Ligand) Target Colchicine Binding Site (Beta-Tubulin) Ligand->Target Binds Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Triggers Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Causes Caspase Caspase-3/9 Activation Arrest->Caspase Induces Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 2: The cascade from molecular binding to cellular apoptosis induced by thiazole-based MDAs.

Computational Validation Protocol

To validate the SAR findings in silico before synthesis, the following docking protocol is recommended using AutoDock Vina or Schrödinger Glide.

  • Protein Prep:

    • Download PDB ID: 1SA0 (Tubulin-Colchicine complex).

    • Remove water molecules and native ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Prep:

    • Draw thiazole derivatives in ChemDraw.

    • Minimize energy using MM2 force field.

  • Grid Generation:

    • Center grid box on the colchicine binding site (approx. coordinates: X=118, Y=89, Z=6).

    • Size:

      
       Å.
      
  • Docking & Analysis:

    • Run docking algorithm.

    • Success Metric: Binding affinity < -8.5 kcal/mol.

    • Visual Check: Look for H-bonds between the thiazole Nitrogen and Val181 or Cys241 residues.

References

  • Synthesis & SAR Overview

    • Title: Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.[3]

    • Source: PubMed (2022).
    • URL:[Link]

  • Tubulin Inhibition Mechanism

    • Title: Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.[2][4]

    • Source: ACS Omega (2022).
    • URL:[Link]

  • Hantzsch Synthesis Protocol

    • Title: Hantzsch Thiazole Synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Clinical Relevance (FDA Drugs)

    • Title: Structures of thiazole-bearing drugs recently approved by the FDA.
    • Source: ResearchGate.[5]

    • URL:[Link]

Sources

Foundational

Technical Guide: Anticancer Potential of Substituted Thiazole-5-Carboxaldehydes

The Gateway Scaffold for Next-Generation Oncotherapeutics Executive Summary The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in FDA-approved drugs like Dasatinib (leukemia) and Ixabepilone...

Author: BenchChem Technical Support Team. Date: February 2026

The Gateway Scaffold for Next-Generation Oncotherapeutics

Executive Summary

The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in FDA-approved drugs like Dasatinib (leukemia) and Ixabepilone (breast cancer). However, the specific subclass of substituted thiazole-5-carboxaldehydes represents an underutilized but highly potent chemical scaffold.

This guide analyzes the technical utility of the C5-aldehyde functionality as a reactive "warhead" precursor. Unlike stable end-products, the C5-aldehyde serves as a divergent intermediate, allowing for the rapid synthesis of thiosemicarbazones (ROS inducers), chalcones (tubulin inhibitors), and fused heterocyclic systems (kinase inhibitors). This document provides the synthetic roadmap, mechanistic rationale, and validated experimental protocols for leveraging this scaffold in oncology drug discovery.

Part 1: The Pharmacophore Rationale

The thiazole-5-carboxaldehyde moiety offers a unique electronic environment that enhances the bioactivity of its derivatives.

Electronic Tuning

The thiazole ring is electron-deficient (π-excessive but nitrogen-withdrawing). Placing an aldehyde at the C5 position creates a "push-pull" electronic system, especially when an electron-donating group (EDG) like an amine or phenyl is present at C2.

  • C2 Position: Tolerates hydrophobic bulk; critical for membrane permeability and binding affinity to hydrophobic pockets (e.g., ATP-binding sites in kinases).

  • C5-Aldehyde: Acts as a highly reactive electrophile for condensation reactions. In the final drug candidate, this carbon often becomes the hinge for hydrogen bonding interactions with residues like Cys797 (EGFR) or Val603 (VEGFR-2).

Structural Versatility

The C5-aldehyde is the gateway to three distinct anticancer classes:

  • Schiff Bases/Hydrazones: High affinity for metal chelation (Cu/Fe), leading to ROS-mediated apoptosis.

  • Chalcones (via Claisen-Schmidt): Mimics of Combretastatin A-4, targeting the colchicine binding site of tubulin.

  • Fused Systems: Precursors for imidazo[2,1-b]thiazoles, which function as DNA intercalators.

Part 2: Synthetic Workflow & Visualization

The synthesis of the core scaffold relies on the Vilsmeier-Haack Formylation , a robust protocol that introduces the formyl group at the C5 position of 2-substituted-4-methylthiazoles.

Core Synthesis Diagram (Graphviz)

SynthesisWorkflow Start Thioamide (R-CSNH2) Hantzsch Hantzsch Cyclization (Reflux/EtOH) Start->Hantzsch AlphaHalo α-Haloketone (Cl-CH2-CO-CH3) AlphaHalo->Hantzsch Intermed 2-Substituted-4-methylthiazole Hantzsch->Intermed -H2O, -HCl Vilsmeier Vilsmeier-Haack (POCl3 / DMF, 0°C -> 80°C) Intermed->Vilsmeier Aldehyde Thiazole-5-Carboxaldehyde (The Scaffold) Vilsmeier->Aldehyde Formylation @ C5 Chalcone Chalcones (Tubulin Inhibitors) Aldehyde->Chalcone + Acetophenone (NaOH) Thiosemi Thiosemicarbazones (ROS Inducers) Aldehyde->Thiosemi + Thiosemicarbazide (H+)

Figure 1: Step-wise synthetic pathway from raw materials to bioactive derivatives via the Vilsmeier-Haack reaction.[1]

Part 3: Mechanisms of Action (MOA)

Thiazole-5-carboxaldehyde derivatives do not act through a single pathway. Their efficacy stems from "poly-pharmacology"—simultaneously hitting multiple oncogenic targets.

Tubulin Polymerization Inhibition

Derivatives, particularly thiazole-naphthalene hybrids (e.g., Compound 5b), bind to the colchicine site of β-tubulin.

  • Mechanism: The thiazole ring mimics the trimethoxyphenyl ring of colchicine.

  • Effect: Prevents microtubule assembly

    
     G2/M phase cell cycle arrest 
    
    
    
    Mitotic catastrophe.
  • Key Data: IC50 values as low as 0.48 µM against MCF-7 cells have been reported for these hybrids [1].

ROS Generation & Metal Chelation

Thiosemicarbazone derivatives of the aldehyde function as tridentate ligands (N-N-S donor set).

  • Mechanism: They chelate intracellular Copper (Cu) and Iron (Fe). The resulting complex undergoes redox cycling, generating superoxide anions and hydroxyl radicals.

  • Effect: Oxidative stress triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome C and activating Caspase-3 [2].

MOA Pathway Diagram (Graphviz)

MOA_Pathway Drug Thiazole Derivative Tubulin Tubulin Binding (Colchicine Site) Drug->Tubulin Metal Cu/Fe Chelation Drug->Metal Arrest G2/M Phase Arrest Tubulin->Arrest ROS ROS Generation (H2O2, OH•) Metal->ROS Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Figure 2: Dual-mechanism pathway illustrating tubulin inhibition and ROS-mediated mitochondrial apoptosis.

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on high-impact literature.

Synthesis of 2-Phenyl-4-methylthiazole-5-carboxaldehyde

This protocol utilizes the Vilsmeier-Haack reaction.[1]

  • Reagent Prep: In a round-bottom flask, place DMF (3.0 eq) and cool to 0°C in an ice-salt bath.

  • Activation: Add POCl3 (1.2 eq) dropwise over 20 minutes. Stir for 30 minutes at 0°C to form the Vilsmeier salt (white precipitate may form).

  • Addition: Dissolve 2-phenyl-4-methylthiazole (1.0 eq) in minimal DMF and add dropwise to the mixture.

  • Reaction: Stir at 0°C for 1 hour, then heat to 80°C for 4–6 hours . Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into crushed ice. Neutralize with saturated sodium acetate or K2CO3 solution (pH 8–9).

  • Isolation: A solid precipitate will form. Filter, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 75–85%.

    • Characterization: 1H NMR will show a distinct singlet for the aldehyde proton (-CHO) at δ 9.8–10.0 ppm .

In Vitro Cytotoxicity Assay (MTT Protocol)

Self-Validating Step: Always run a Cisplatin or Doxorubicin positive control plate.

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at 5 × 10³ cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve thiazole derivatives in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add to wells.

  • Incubation: Incubate for 48 or 72 hours .

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm . Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Comparative Data Analysis

The following table summarizes the potency of C5-aldehyde derivatives compared to standard care drugs. Note the high potency of the naphthalene hybrids.

Compound ClassDerivative TypeTarget Cell LineIC50 (µM)Reference Drug (IC50)Mechanism
Thiazole-Naphthalene Hybrid (Cmpd 5b)MCF-7 (Breast)0.48 ± 0.03 Colchicine (9.1 µM)Tubulin Inhibition [1]
Thiazole-Thiosemicarbazone Hydrazone (Cmpd 9)MCF-7 (Breast)14.6 ± 0.8 Cisplatin (13.6 µM)ROS / Metal Chelation [2]
Thiazole-Carboxamide Amide (Cmpd 4c)HepG2 (Liver)7.26 ± 0.44 Staurosporine (8.4 µM)VEGFR-2 Inhibition [3]
Copper Complex Cu(II)-ThiosemicarbazonePLC/PRF/5 (Liver)0.002 --ROS / DNA Damage [4]

Technical Insight: The Copper complex (Row 4) shows nanomolar activity.[2][3] This validates the strategy of using the thiazole-5-carboxaldehyde to create ligands for metal coordination, significantly amplifying cytotoxicity compared to the free ligand.

References

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Source: PubMed / NIH URL:[Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Source: Dove Medical Press / PubMed Central URL:[Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Source: MDPI (Molecules) URL:[Link]

  • Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs. Source: PubMed / NIH URL:[Link]

  • Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation. Source: International Journal of ChemTech Research URL:[Link]

Sources

Protocols & Analytical Methods

Method

Microwave-assisted synthesis of thiazole derivatives

Application Note: Microwave-Assisted Synthesis of Thiazole Derivatives Executive Summary Thiazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of critical therapeutics such as Rito...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Thiazole Derivatives

Executive Summary

Thiazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of critical therapeutics such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and various antimicrobial agents.[1] Traditional synthesis—primarily the Hantzsch condensation—often requires refluxing in volatile organic solvents for 8–14 hours, resulting in moderate yields and significant chemical waste.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction times from hours to minutes (typically <15 min) while increasing yields to >90%.[2] We present two distinct protocols:

  • Protocol A: A solvent-free, iodine-catalyzed Hantzsch condensation (Green Chemistry focus).

  • Protocol B: A telescoped, one-pot oxidative cyclization starting from alcohols (Process Efficiency focus).

Mechanistic Principles: Dielectric Heating in Heterocycle Formation

Microwave irradiation heats the reaction mixture through dipolar polarization and ionic conduction . Unlike conventional conductive heating, which heats the vessel walls first, microwaves interact directly with the dipole moments of the reagents (e.g., thiourea, polar solvents).

  • The "Specific Microwave Effect": In the Hantzsch synthesis, the polar transition state involves the nucleophilic attack of the thiourea sulfur on the

    
    -haloketone. Microwave irradiation stabilizes this dipolar transition state, lowering the activation energy (
    
    
    
    ) and enhancing selectivity.
Figure 1: Mechanism of Microwave-Assisted Hantzsch Synthesis

The following diagram illustrates the reaction pathway, highlighting the nucleophilic attack and subsequent dehydration driven by dielectric heating.

HantzschMechanism cluster_0 Reactants cluster_1 MW Irradiation (Dielectric Heating) R1 α-Haloketone I1 Thioimidate Intermediate R1->I1 Nucleophilic Attack (S) R2 Thiourea R2->I1 I2 Hydroxy-thiazoline (Unstable) I1->I2 Cyclization (N) B2 - HX I1->B2 P1 2-Aminothiazole Derivative I2->P1 Dehydration B1 - H2O I2->B1

Caption: Mechanistic pathway of Hantzsch condensation. MW irradiation accelerates the rate-limiting nucleophilic attack and dehydration steps.

Experimental Protocols

Protocol A: Solvent-Free Iodine-Catalyzed Synthesis

Best for: Rapid library generation, Green Chemistry compliance.

Reagents:

  • Substituted Acetophenone (1.0 equiv)[3]

  • Thiourea (1.2 equiv)

  • Iodine (

    
    ) (1.0 equiv) or Bromine (
    
    
    
    )
  • Optional: Silica gel (if using solid-supported catalysis)

Procedure:

  • Preparation: In a mortar, grind the substituted acetophenone (10 mmol), thiourea (12 mmol), and iodine (10 mmol) until a homogenous mixture is obtained.

  • Vessel Loading: Transfer the mixture into a 10 mL microwave pressure vial. Note: If the mixture is too sticky, add a minimal amount (0.5 mL) of ethanol or wet with water to increase dielectric coupling.

  • Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., CEM Discover or similar).

    • Power: 100–300 W (Dynamic mode).

    • Temperature: Set ceiling to 80°C.

    • Time: 2–8 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • Add crushed ice/water to the reaction mass.

    • Basify with aqueous

      
       to pH 8–10 to precipitate the free base.
      
    • Filter the solid, wash with cold water, and recrystallize from ethanol.

Validation Criteria:

  • TLC: Mobile phase Ethyl Acetate:Hexane (2:8). Product should show a distinct spot under UV.

  • Yield: Expect 85–95%.

Protocol B: One-Pot Telescoped Synthesis from Alcohols

Best for: Utilizing cheaper starting materials (alcohols) and avoiding unstable


-haloketone storage.

Reagents:

  • Secondary Alcohol (1.0 equiv)

  • Trichloroisocyanuric acid (TCCA) (1.0 equiv) - Oxidant/Chlorinating agent[1]

  • TEMPO (0.06 equiv) - Co-oxidant[1]

  • Thiourea (1.3 equiv)[1]

  • Solvent:

    
     / 
    
    
    
    -BuOH (1:2 ratio)[1]

Procedure:

  • Stage 1 (Oxidation/Chlorination):

    • Mix alcohol, TCCA, and TEMPO in

      
       (4 mL) in a microwave vial.
      
    • Irradiate at 60°C for 10 min (Power: Dynamic, ~50-100W).

    • Mechanism:[1][2][4] Alcohol is oxidized to ketone, then

      
      -chlorinated in situ.[1]
      
  • Stage 2 (Cyclization):

    • Open the vial (carefully, after cooling).

    • Add Thiourea dissolved in

      
      -BuOH (8 mL).
      
    • Reseal and irradiate at 100°C for 15 min .

  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).[3]
      
    • Dry over

      
       and concentrate.
      
Figure 2: One-Pot Experimental Workflow

OnePotWorkflow Start Start: Secondary Alcohol + TCCA + TEMPO Step1 MW Stage 1 60°C, 10 min Start->Step1 Inter In-situ α-Chloroketone Step1->Inter Add Add Thiourea (in t-BuOH) Inter->Add Step2 MW Stage 2 100°C, 15 min Add->Step2 End Final Product: 2-Aminothiazole Step2->End

Caption: Telescoped workflow converting alcohols directly to thiazoles without isolating unstable intermediates.

Performance Analysis: Microwave vs. Conventional

The following data summarizes the efficiency gains observed when switching from conventional reflux (oil bath) to microwave irradiation for 2-amino-4-phenylthiazole synthesis.

ParameterConventional RefluxMicrowave Protocol (A)Improvement Factor
Reaction Time 8 – 14 Hours2 – 8 Minutes~100x Faster
Solvent Ethanol/Methanol (30-50 mL)None or Minimal (<1 mL)Green / Low Waste
Yield 50 – 70%85 – 95%+30% Yield
Energy Usage High (Continuous heating)Low (Pulse irradiation)Energy Efficient
Purification Column Chromatography often requiredSimple RecrystallizationStreamlined

Data aggregated from comparative studies [1, 2, 4].

Troubleshooting & Optimization

  • Runaway Temperature: If the reaction temperature overshoots the set point (e.g., >100°C) rapidly, the reaction mixture is likely too polar or ionic. Solution: Reduce the microwave power limit or use "Power Cycling" (Cooling air on simultaneous with heating).

  • Low Yield in Solvent-Free Mode: Poor mixing of solids can lead to "hot spots" and charring. Solution: Add a small quantity of water or ethanol ("wetting") to ensure better heat distribution via the solvent's dipole rotation.

  • Pressure Build-up: The oxidative protocol (Protocol B) generates gases (

    
     or 
    
    
    
    byproducts). Solution: Always use rated pressure vials (e.g., Pyrex or quartz) capable of withstanding 20–30 bar. Do not fill vials more than 50% volume.

References

  • Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology. (2022). 5

  • Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles... from Alcohols. Journal of Organic Chemistry. (2024). 1[1]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... Tetrahedron Letters / PMC. (2012). 6[1]

  • Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Asian Journal of Chemistry. 7

  • A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation. Rasayan Journal of Chemistry. (2022).[4] 4[1]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Vilsmeier-Haack Formylation of 2-Aryl-Thiazoles

Introduction: The Strategic Importance of Formylated 2-Aryl-Thiazoles The 2-aryl-thiazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Formylated 2-Aryl-Thiazoles

The 2-aryl-thiazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials. The ability to precisely functionalize this heterocyclic system is paramount for developing novel compounds with tailored properties. Among the various functionalization strategies, C-H formylation stands out as a critical transformation, introducing a versatile aldehyde group that serves as a synthetic linchpin for further molecular elaboration.

The Vilsmeier-Haack reaction is a powerful and widely adopted method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Named after its developers, Anton Vilsmeier and Albrecht Haack, this reaction utilizes a combination of a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate a potent electrophilic iminium species known as the Vilsmeier reagent.[3][4][5] This reagent efficiently introduces a formyl group (-CHO) onto activated substrates.

For 2-aryl-thiazoles, the Vilsmeier-Haack reaction provides a regioselective and high-yielding pathway to 2-aryl-5-formylthiazoles. This application note offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and critical insights into process optimization and troubleshooting for researchers in synthetic chemistry and drug development.

The Reaction Mechanism: A Stepwise Electrophilic Attack

The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution of the thiazole ring and subsequent hydrolysis.[3][4]

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of DMF with POCl₃. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, the active Vilsmeier reagent.[3][4][6] This salt is the key electrophile in the formylation process.

Stage 2: Electrophilic Aromatic Substitution on the Thiazole Ring The 2-aryl-thiazole ring is an electron-rich heterocycle. The C5 position is particularly nucleophilic due to electron donation from the sulfur and nitrogen heteroatoms, making it the preferred site for electrophilic attack. The π-electrons of the thiazole ring attack the carbon atom of the Vilsmeier reagent. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex. Aromaticity is restored by the loss of a proton from the C5 position.

Stage 3: Hydrolysis to the Aldehyde The resulting iminium salt intermediate is stable under the anhydrous reaction conditions. During the aqueous workup, it is readily hydrolyzed. Water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the final 2-aryl-5-formylthiazole product is liberated.[3][6]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Mechanism on 2-Aryl-Thiazole cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Attack cluster_2 Stage 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Cation) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiazole 2-Aryl-Thiazole Vilsmeier_Reagent->Thiazole Sigma_Complex Sigma Complex (Cationic Intermediate) Thiazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ H2O H₂O (Workup) Iminium_Salt->H2O Product 2-Aryl-5-Formylthiazole Iminium_Salt->Product + H₂O - (CH₃)₂NH - H⁺

Caption: The Vilsmeier-Haack reaction pathway for formylating 2-aryl-thiazoles.

Detailed Experimental Protocol

This protocol provides a representative procedure for the formylation of a generic 2-aryl-thiazole. Researchers should optimize conditions based on the specific reactivity of their substrate.

3.1. Materials and Reagents

  • 2-Aryl-thiazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq), freshly distilled or from a new bottle

  • N,N-Dimethylformamide (DMF), anhydrous grade

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous grade

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) for extraction

  • Hexanes for chromatography

  • Silica gel for column chromatography

3.2. Equipment

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel or syringe pump

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Heating mantle with temperature control

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

3.3. Step-by-Step Procedure

Experimental_Workflow Experimental Workflow start Start reagent_prep 1. Prepare Vilsmeier Reagent (Add POCl₃ to DMF at 0°C) start->reagent_prep substrate_add 2. Add 2-Aryl-Thiazole Substrate (Solution in anhydrous solvent) reagent_prep->substrate_add reaction 3. Reaction (Stir at RT to 80°C) substrate_add->reaction monitoring 4. Monitor Progress (TLC) reaction->monitoring workup 5. Aqueous Workup (Quench with ice, neutralize with NaHCO₃) monitoring->workup Reaction Complete extraction 6. Extraction (e.g., with Ethyl Acetate) workup->extraction drying 7. Dry & Concentrate (Dry with Na₂SO₄, concentrate in vacuo) extraction->drying purification 8. Purification (Silica Gel Chromatography) drying->purification end Final Product purification->end

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (acting as both reagent and solvent, or use an additional solvent like DCM). Cool the flask to 0°C using an ice-water bath. Add POCl₃ (1.5 eq) dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30-60 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Substrate Addition: Dissolve the 2-aryl-thiazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Depending on the substrate's reactivity, heating may be required.[7] Heat the mixture to a temperature between 50-80°C and stir for 2-12 hours.[5][8]

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until the reaction is complete.

  • Workup and Quenching: Once the reaction is complete, cool the mixture back to 0°C. Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring. This step is highly exothermic and hydrolyzes the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude aldehyde by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-formylthiazole.

Optimization of Reaction Parameters

The success of the Vilsmeier-Haack formylation is highly dependent on carefully controlled reaction parameters. The following table summarizes key variables and their typical ranges, providing a starting point for optimization.

ParameterTypical Range / ConditionRationale & Causality
Substrate Electron-rich aryl groupsThe thiazole ring itself is generally electron-rich enough, but electron-donating groups on the 2-aryl substituent can increase the overall nucleophilicity and reaction rate. Highly activated aryl groups may lead to competitive formylation on the aryl ring.
Reagent Stoichiometry 1.5 - 3.0 eq. of POCl₃ and DMFAn excess of the Vilsmeier reagent is typically used to drive the reaction to completion. The optimal ratio depends on the reactivity of the thiazole substrate. For less reactive substrates, a higher excess (e.g., 3.0 eq or more) may be necessary.[5]
Solvent DMF, DCM, 1,2-Dichloroethane (DCE)DMF can serve as both reagent and solvent.[9] Using an additional inert solvent like DCM or DCE can help control viscosity and reaction concentration, which is particularly useful for larger-scale reactions. All solvents must be anhydrous.[7]
Temperature 0°C to 100°CReagent preparation is performed at 0°C to control the exothermic reaction.[5] The formylation step can range from room temperature for highly activated substrates to refluxing at higher temperatures (e.g., 80-100°C) for less reactive ones.[2][7][8]
Reaction Time 2 - 24 hoursReaction time is substrate-dependent and should be determined by TLC monitoring.[5] Prolonged heating can sometimes lead to decomposition or side product formation.

Troubleshooting and Key Considerations

  • Issue: Low or No Conversion

    • Cause: Inactive reagents. POCl₃ is highly sensitive to moisture.

    • Solution: Use freshly distilled POCl₃ or a newly opened bottle. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use anhydrous grade DMF.[7]

    • Cause: Substrate is not sufficiently electron-rich.

    • Solution: Increase the reaction temperature and/or the excess of the Vilsmeier reagent. Consider longer reaction times.

  • Issue: Formation of Multiple Products

    • Cause: Competing formylation sites. If the 2-aryl group is highly activated (e.g., a phenol or aniline derivative), formylation can occur on that ring.[9]

    • Solution: Employ milder conditions (lower temperature, shorter reaction time). If regioselectivity is still poor, protecting groups on the aryl substituent may be necessary.

    • Cause: Side reactions with other functional groups. For substrates like 2-amino-4-aryl-thiazoles, formylation can occur on the exocyclic amino group.[10]

    • Solution: Protect the reactive functional group prior to the Vilsmeier-Haack reaction.

  • Safety Precautions

    • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • The quenching step is highly exothermic. Perform it slowly and with efficient cooling and stirring to control the release of heat and HCl gas.

References

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier reagent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27331-27381. DOI:10.1039/D3RA04309F. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4-phenoxy-4,5,6,7-tetrahydro-3H-indol-2-yl)malonaldehyde and its synthetic applications. Current Chemistry Letters, 2(4), 187-196. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]

Sources

Method

Application Note: Protocol for Preparing 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Abstract & Strategic Overview This application note details the synthetic protocols for 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde , a critical pharmacophore in drug discovery, particularly for kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthetic protocols for 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde , a critical pharmacophore in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents.

We present two distinct synthetic strategies, selected based on the operational scale and specific research requirements:

  • Protocol A (Modular Synthesis): A Palladium-catalyzed Suzuki-Miyaura cross-coupling. This route is ideal for Medicinal Chemistry (Discovery Phase) due to its high throughput potential and modularity, allowing rapid analog generation by varying the boronic acid.

  • Protocol B (De Novo Synthesis): A sequential Hantzsch Thiazole Synthesis followed by Vilsmeier-Haack formylation. This route is preferred for Process Chemistry (Scale-Up) as it utilizes inexpensive, commodity starting materials and avoids expensive transition metal catalysts.

Strategic Synthetic Analysis

The following logic flow illustrates the decision matrix for selecting the appropriate protocol.

SyntheticStrategy Start Target: 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde Decision Select Priority Start->Decision RouteA Protocol A: Modular (Suzuki) Decision->RouteA Speed & Modularity RouteB Protocol B: Scalable (Hantzsch/Vilsmeier) Decision->RouteB Cost & Scale CondA High Throughput Library Generation Late-Stage Functionalization RouteA->CondA StepA1 SM: 2-Bromothiazole-5-carbaldehyde + 3-Methoxyphenylboronic acid RouteA->StepA1 CondB Cost Efficiency Multi-Gram/Kilogram Scale Avoid Heavy Metals RouteB->CondB StepB1 SM: 3-Methoxythiobenzamide + Chloroacetaldehyde RouteB->StepB1 StepA1->Start Pd(dppf)Cl2, Na2CO3 StepB2 Intermediate: 2-(3-Methoxyphenyl)thiazole StepB1->StepB2 StepB3 Formylation: POCl3 / DMF StepB2->StepB3 StepB3->Start Vilsmeier-Haack

Figure 1: Decision matrix for synthetic route selection.

Protocol A: Modular Synthesis (Suzuki-Miyaura Coupling)

Objective: Rapid synthesis of the target aldehyde via cross-coupling. Scale: 100 mg – 5 g range.

Reaction Scheme


Reagents & Materials Table
ReagentMW ( g/mol )EquivalentsMass/Vol (for 1 mmol scale)Role
2-Bromothiazole-5-carbaldehyde 192.031.0192 mgElectrophile
3-Methoxyphenylboronic acid 151.961.2182 mgNucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.05 (5 mol%)41 mgCatalyst
Sodium Carbonate (Na₂CO₃) 105.992.0212 mgBase
1,4-Dioxane --4.0 mLSolvent
Water (degassed) --1.0 mLCo-solvent
Step-by-Step Methodology
  • Preparation: In a 20 mL microwave vial or a round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide, boronic acid, and sodium carbonate.

  • Solvent Addition: Add 1,4-dioxane and water.

    • Critical Step: Sparge the mixture with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen. Oxygen poisoning of the Pd(0) species is the #1 cause of failure in this reaction [1].

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to the mixture under an inert atmosphere. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C in an oil bath for 4–6 hours.

    • Microwave: Heat at 110°C for 30 minutes (High absorption setting).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting bromide (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.4) should appear.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       30% Ethyl Acetate in Hexanes.
      

Protocol B: Scalable Synthesis (Hantzsch + Vilsmeier)

Objective: Cost-effective synthesis starting from thioamide. Scale: >10 g range.

Reaction Scheme
  • Hantzsch Cyclization: 3-Methoxythiobenzamide + Chloroacetaldehyde

    
     2-(3-Methoxyphenyl)thiazole.
    
  • Vilsmeier-Haack: 2-(3-Methoxyphenyl)thiazole + POCl

    
    /DMF 
    
    
    
    Product.
Reagents & Materials Table (Step 2: Formylation)
ReagentMWEquivalentsRole
2-(3-Methoxyphenyl)thiazole 191.251.0Substrate
Phosphorus Oxychloride (POCl₃) 153.333.0Vilsmeier Reagent Precursor
DMF (Anhydrous) 73.095.0Reagent/Solvent
Sodium Acetate (aq) -ExcessQuench/Buffer
Step-by-Step Methodology
Step 1: Synthesis of 2-(3-Methoxyphenyl)thiazole
  • Dissolve 3-methoxythiobenzamide (1.0 eq) in Ethanol.

  • Add Chloroacetaldehyde (50% wt in water, 1.2 eq).

  • Reflux for 4 hours.

  • Concentrate ethanol, neutralize with saturated NaHCO₃, and extract with DCM. This yields the intermediate thiazole [2].[3]

Step 2: Vilsmeier-Haack Formylation[4]
  • Reagent Formation: In a dry flask under N₂, cool anhydrous DMF (5.0 eq) to 0°C.

  • Addition: Add POCl₃ (3.0 eq) dropwise over 20 minutes.

    • Safety Note: This reaction is exothermic. Ensure internal temperature does not exceed 10°C. A white semi-solid (Vilsmeier salt) will form.

  • Substrate Addition: Dissolve the thiazole intermediate from Step 1 in a minimum amount of DMF and add it dropwise to the Vilsmeier salt at 0°C.

  • Heating: Allow to warm to room temperature, then heat to 80–90°C for 4 hours.

    • Mechanism:[1][5][6] The electron-rich C5 position attacks the chloroiminium ion.

  • Quench & Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into crushed ice containing Sodium Acetate (buffered quench prevents tar formation). Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: The solid product often precipitates out. Filter and wash with water. If no precipitate, extract with DCM.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient for this route.

Analytical Characterization

Validating the structure requires confirming the presence of the aldehyde proton and the specific substitution pattern.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.05 Singlet (s)1H-CH OCharacteristic aldehyde peak (deshielded).
8.45 Singlet (s)1HThiazole C4-H Deshielded by adjacent N and C=O.
7.55 – 7.60 Multiplet (m)2HAr-H (2, 6)Ortho to thiazole ring.
7.40 Triplet (t)1HAr-H (5)Meta proton.
7.05 Doublet of doublets1HAr-H (4)Ortho to methoxy.
3.90 Singlet (s)3H-OCHMethoxy group.

Troubleshooting & Expert Insights

Common Failure Modes
  • Protocol A (Suzuki): Low Yield / Homocoupling.

    • Cause: Incomplete degassing leads to Pd oxidation or homocoupling of the boronic acid.

    • Fix: Use freeze-pump-thaw cycling for degassing if simple sparging fails. Switch to Pd(PPh₃)₄ if steric bulk is an issue, though Pd(dppf)Cl₂ is generally superior for heteroaryl chlorides/bromides [3].

  • Protocol B (Vilsmeier): No Reaction or Tars.

    • Cause: Moisture in DMF/POCl₃ decomposes the active Vilsmeier reagent.

    • Fix: Use fresh, distilled POCl₃ and anhydrous DMF stored over molecular sieves.

  • Regioselectivity (Vilsmeier):

    • The C5 position is the most nucleophilic site on the thiazole ring. If C5 is blocked, reaction will not occur. Ensure the starting material is unsubstituted at C5.

Safety Hazards
  • POCl₃: Highly corrosive; reacts violently with water to release HCl and Phosphoric acid. Use strictly in a fume hood.

  • Boronic Acids: Generally low toxicity but can be persistent.

  • Thiazoles: Many aminothiazole derivatives are biologically active; treat all intermediates as potential sensitizers.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2023. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794. Link

Sources

Application

Application Notes &amp; Protocols: 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde as a Versatile Scaffold in Drug Discovery

Abstract: This guide provides a comprehensive overview of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry. We will explore the intrinsic va...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry. We will explore the intrinsic value of its core components: the thiazole ring, a privileged scaffold in numerous FDA-approved drugs; the 3-methoxyphenyl substituent, which modulates physicochemical properties; and the C5-carbaldehyde group, a versatile reactive handle for synthetic diversification. This document serves as a technical guide for researchers, offering not only the scientific rationale but also detailed, field-proven protocols for leveraging this scaffold in the discovery of novel therapeutics targeting oncology, inflammation, and neurodegenerative diseases.

The 2-Aryl-Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic motif that has garnered immense attention in drug discovery. Its prevalence stems from its ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) with biological targets, its metabolic stability, and its favorable pharmacokinetic profile.[1][2] This has led to its incorporation into a wide array of clinically successful drugs, including the anti-HIV agent Ritonavir and the anti-cancer drug Dasatinib.

The specific compound, 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde, is a strategic starting point for library synthesis. Its structure can be deconstructed into three key functional domains:

  • The 1,3-Thiazole Core: The central pharmacophore, providing the essential structural framework for biological activity.

  • The 3-Methoxyphenyl Group: This substituent at the C2 position is critical for modulating lipophilicity and can form specific hydrogen bonds or hydrophobic interactions within a target's binding pocket. Its substitution pattern influences the molecule's overall orientation and electronic properties.[3]

  • The C5-Carbaldehyde Moiety: This aldehyde is not merely a substituent but a reactive gateway. It provides a crucial chemical handle for the straightforward synthesis of a diverse library of derivatives, making it an invaluable tool for structure-activity relationship (SAR) studies.[4]

Caption: Chemical structure and key functional domains of the title compound.

Synthetic Diversification: The Aldehyde as a Gateway

The primary utility of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde in a drug discovery campaign is its capacity for rapid and efficient chemical elaboration. The aldehyde group is highly susceptible to nucleophilic attack, enabling a wide range of C-C and C-N bond-forming reactions. This allows for the systematic exploration of chemical space around the core scaffold. A common and highly effective strategy is the condensation with various hydrazines or amines to generate hydrazones and Schiff bases, respectively. These derivatives often exhibit enhanced biological activity compared to the parent aldehyde.[4][5]

The workflow below illustrates a generalized scheme for creating a focused library of derivatives from the parent aldehyde, a critical first step in identifying a lead compound.

Caption: Workflow for synthetic diversification and primary screening.

Application in Oncology Drug Discovery

3.1. Scientific Rationale The 2-phenyl-thiazole motif is a well-established pharmacophore in oncology.[4] Compounds bearing this scaffold have been shown to exert cytotoxic effects against a multitude of cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549).[4][6][7] The mechanisms of action are diverse but frequently converge on the induction of apoptosis (programmed cell death). This is often achieved by disrupting the mitochondrial membrane potential, activating caspase enzymes, or inhibiting key survival signaling kinases like Akt or receptor tyrosine kinases such as VEGFR-2.[4][6][8]

3.2. Protocol: Primary Cytotoxicity Screening (MTT Assay) This protocol provides a robust method for evaluating the cytotoxic potential of newly synthesized derivatives against adherent cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Test compounds and positive control (e.g., Doxorubicin) dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Seed 5,000 cells (in 100 µL) per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of test compounds and controls in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the seeding medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

3.3. Data Presentation: Sample IC₅₀ Values

Compound IDDerivative TypeTarget Cell LineIC₅₀ (µM)
Parent-CHO AldehydeMCF-7>100
D-001 HydrazoneMCF-715.2
D-002 Schiff BaseMCF-78.7
Doxorubicin (Control)MCF-70.9

3.4. Mechanistic Insight: Apoptotic Pathway Visualization Derivatives that show potent cytotoxicity can be further investigated for their mechanism. Many thiazole-based compounds induce apoptosis through the intrinsic (mitochondrial) pathway.

G Thiazole Thiazole Derivative Bax Bax Activation Thiazole->Bax Bcl2 Bcl-2 Inhibition Thiazole->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway targeted by thiazole derivatives.

Application in Anti-Inflammatory Drug Discovery

4.1. Scientific Rationale Chronic inflammation is a key driver of numerous human diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of pro-inflammatory signaling pathways.[9] A primary mechanism involves the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), which is a central mediator of the inflammatory response.[10] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of TNF-α in macrophages, providing a reliable in vitro model for screening anti-inflammatory agents.[11]

4.2. Protocol: TNF-α Inhibition in LPS-Stimulated Macrophages This protocol assesses the ability of test compounds to suppress the production of TNF-α from murine macrophage-like RAW 264.7 cells stimulated with LPS.

Materials:

  • RAW 264.7 cell line

  • Complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Test compounds and positive control (e.g., Dexamethasone)

  • Mouse TNF-α ELISA Kit

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells per well in 500 µL of complete medium. Incubate for 24 hours.

  • Compound Pre-treatment: Replace the medium with 450 µL of fresh medium containing the desired concentrations of test compounds or Dexamethasone. Incubate for 1-2 hours. Causality Note: This pre-incubation step is crucial to allow the compounds to penetrate the cells and engage with their intracellular targets before the inflammatory stimulus is introduced.

  • LPS Stimulation: Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the cell-free supernatant from each well for analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer’s instructions precisely.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

Application in Neuroprotection Research

5.1. Scientific Rationale Excitotoxicity and oxidative stress are common pathological mechanisms in acute and chronic neurodegenerative diseases. Glutamate, the primary excitatory neurotransmitter, can induce neuronal cell death when present in excess. The HT22 hippocampal cell line is a valuable tool for studying glutamate-induced oxidative stress, as it lacks functional ionotropic glutamate receptors and its death is mediated by downstream oxidative pathways, specifically glutathione depletion.[12] Thiazole derivatives have shown promise as neuroprotective agents, potentially by scavenging reactive oxygen species (ROS) or modulating cellular antioxidant defenses.[13]

5.2. Protocol: Neuroprotection against Glutamate-Induced Toxicity in HT22 Cells This assay evaluates the ability of test compounds to protect HT22 cells from death induced by high concentrations of glutamate.

Materials:

  • HT22 murine hippocampal cell line

  • Complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Glutamate solution (in sterile water or PBS)

  • Test compounds and positive control (e.g., Trolox, a vitamin E analog)

  • MTT reagent or other viability assay reagents (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 8,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Pre-treatment: Add test compounds at various concentrations to the wells. Expert Insight: A pre-treatment time of 2-4 hours is often sufficient to allow compounds to prime the cellular antioxidant machinery before the oxidative insult.

  • Glutamate Challenge: Add glutamate to the wells to a final concentration of 2-5 mM. This concentration should be optimized beforehand to induce ~70-80% cell death in 24 hours.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment: Measure cell viability using the MTT assay (as described in Section 3.2) or an alternative method.

  • Data Analysis: Normalize the data by setting the viability of untreated, unchallenged cells to 100% and glutamate-only treated cells to the baseline (~20-30%). Calculate the percentage of neuroprotection afforded by each compound concentration.

Summary and Future Directions

2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde represents a highly valuable starting scaffold for drug discovery. Its inherent structural features, combined with the synthetic accessibility provided by the C5-aldehyde, make it an ideal platform for developing novel therapeutics. The protocols detailed herein provide a validated framework for screening derivative libraries for anticancer, anti-inflammatory, and neuroprotective activities.

Future research should focus on optimizing lead compounds identified from these primary screens. This includes comprehensive SAR studies, in silico modeling to understand target binding, and profiling for absorption, distribution, metabolism, excretion, and toxicity (ADMET). Promising candidates can then be advanced into more complex cellular models and eventually into in vivo efficacy studies, paving the way for the next generation of thiazole-based medicines.

References

  • Kim, H. C., et al. (2014). Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. Experimental and Therapeutic Medicine, 8(5), 1433–1438. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3687. Available from: [Link]

  • Javed, I., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 17(5), 633. Available from: [Link]

  • Taniguchi, T., et al. (2024). 2H-Thiazolo[4,5-d][4][13][14]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science, 15(25), 9631–9637. Available from: [Link]

  • Srinivas, B., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 118-121. Available from: [Link]

  • SAYIN, F. K., et al. (2024). Carboxychalcones Based on Terephthalaldehydic Acid as Potential Neuroprotective Agents. Synthesis, Computational Study and Biological Evaluation. Molecules, 29(10), 2269. Available from: [Link]

  • SCT. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available from: [Link]

  • Wang, X., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(5), 598–611. Available from: [Link]

  • Ghiurau, M., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Molbank, 2021(2), M1231. Available from: [Link]

  • Abdel-Aziz, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7277. Available from: [Link]

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  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. Available from: [Link]

  • Al-Ostath, O. A., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Molecules, 29(10), 2322. Available from: [Link]

  • Vaskevych, R. I., et al. (2010). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Journal of Organic and Pharmaceutical Chemistry, 8(4), 40-47. Available from: [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. Available from: [Link]

  • Khan, A., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. ACS Chemical Neuroscience. Available from: [Link]

  • Kumar, R., et al. (2021). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Current Diabetes Reviews, 17(5), 577–593. Available from: [Link]

  • Altıntop, M. D., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 23(1), 134. Available from: [Link]

  • Qian, Y. C., et al. (2017). Neuroprotective effects of 2,3,5,4'-tetrahydoxystilbene-2-O-β-D-glucoside from Polygonum multiflorum against glutamate-induced oxidative toxicity in HT22 cells. Journal of Ethnopharmacology, 195, 283–291. Available from: [Link]

  • Singh, A., & Sharma, P. K. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 1-1. Available from: [Link]

  • Moldovan, B., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archives of Pharmacal Research, 36(4), 438–452. Available from: [Link]

  • Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(9), 4446-4455. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of the Aldehyde Group in Thiazole Compounds

Abstract: The thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically significant drugs.[1][2] The aldehyde group, when attached to this privileged scaffold, serves as a highly vers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically significant drugs.[1][2] The aldehyde group, when attached to this privileged scaffold, serves as a highly versatile synthetic handle for molecular elaboration. Its derivatization allows for the systematic modification of steric and electronic properties, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery and material science. This guide provides an in-depth exploration of key chemical transformations of the thiazole aldehyde group, presenting not just protocols, but the underlying chemical principles and field-proven insights to empower researchers in their synthetic endeavors. We will delve into robust methodologies for forming Schiff bases, alkenes, β-nitro alcohols, and amines, complete with detailed experimental procedures, characterization guidance, and mechanistic diagrams.

Introduction: The Thiazole Aldehyde as a Gateway to Molecular Diversity

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, a structural feature that imparts unique physicochemical properties.[3] Its presence in drugs like the anti-cancer agent Dasatinib and the antibiotic Penicillin underscores its importance.[1][4] Thiazole aldehydes, such as 2-thiazolecarboxaldehyde, are therefore powerful building blocks. The aldehyde's electrophilic carbon and its ability to participate in a wide array of condensation and addition reactions make it an ideal anchor point for derivatization.

The strategic modification of this functional group can profoundly impact a molecule's biological activity by:

  • Introducing new pharmacophores: Appending groups that can form critical interactions (e.g., hydrogen bonds, ionic bonds) with biological targets.[5]

  • Modulating Lipophilicity: Altering the molecule's solubility and ability to cross cellular membranes.

  • Exploring Conformational Space: Introducing rigid or flexible linkers to orient substituents for optimal target binding.

This document outlines four fundamental and reliable derivatization strategies, providing researchers with a validated toolkit for leveraging the synthetic potential of thiazole aldehydes.

General Experimental Workflow

The successful derivatization and validation of thiazole aldehydes follow a systematic workflow. This process ensures reproducibility and the unambiguous identification of the final products.

G cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Characterization A Thiazole Aldehyde Selection & Purification B Reagent & Solvent Selection A->B C Reaction Setup & Execution (e.g., Reflux, Stirring) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up Procedure (e.g., Quenching, Extraction) D->E F Purification (Recrystallization, Chromatography) E->F G Structural Confirmation (NMR, MS, IR) F->G H Purity Analysis (HPLC, Elemental Analysis) G->H I I H->I Final Compound Storage/Further Use

Caption: General workflow for derivatization.

Schiff Base Formation: The Iminic Linkage

The condensation of a thiazole aldehyde with a primary amine to form an imine, or Schiff base, is one of the most fundamental and widely used derivatization reactions.[5] The resulting azomethine group (-C=N-) is a key pharmacophore in its own right, contributing to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] Thiazole-based Schiff bases, in particular, benefit from the thiazole moiety's ability to enhance molecular stability and promote effective interactions with biological targets.[6]

Causality and Mechanism

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic aldehyde carbon, forming a hemiaminal intermediate. This is followed by dehydration, often acid-catalyzed, to yield the stable imine product. The reaction is typically reversible and driven to completion by removing water from the system.

G Thiazole_CHO Thiazole-CHO Hemiaminal Hemiaminal Intermediate Thiazole_CHO->Hemiaminal Amine R'-NH₂ Amine->Hemiaminal + Imine Thiazole Schiff Base Hemiaminal->Imine - H₂O H2O H₂O

Caption: Mechanism of Schiff base formation.

Protocol 1: General Synthesis of a Thiazole Schiff Base

This protocol is a generalized procedure adapted from methodologies reported for the synthesis of bioactive Schiff bases.[5][7]

  • Reagent Preparation: In a round-bottom flask, dissolve the thiazole aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol, approx. 10-20 mL per mmol of aldehyde).

  • Amine Addition: To the stirred solution, add the primary amine (1.0-1.1 eq.). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.

  • Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the dehydration step.[7]

  • Reaction: Reflux the reaction mixture for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Isolation: Upon completion, cool the mixture to room temperature. The product may precipitate directly from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). Wash the filtered solid with a cold, non-polar solvent like n-hexane to remove impurities.[5]

  • Drying: Dry the purified product under vacuum to yield the final Schiff base.

Self-Validation and Characterization
  • TLC: Use a mobile phase like ethyl acetate/hexane to observe the disappearance of the aldehyde and the appearance of a new, typically less polar, product spot.

  • ¹H NMR: Look for the characteristic singlet of the imine proton (-CH=N-) in the 8-9 ppm region. The aldehyde proton signal (around 9-10 ppm) should be absent.

  • IR Spectroscopy: The formation of the imine is confirmed by the appearance of a C=N stretching band around 1600-1650 cm⁻¹. The C=O stretch of the aldehyde (around 1700 cm⁻¹) should disappear.

  • Mass Spectrometry: Confirm the molecular weight of the synthesized compound.[4]

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[8][9] For thiazole aldehydes, this reaction opens a pathway to vinylthiazole derivatives, which are valuable intermediates for polymerization, cross-coupling reactions, and as precursors for more complex molecular architectures. The reaction involves a triphenyl phosphonium ylide (Wittig reagent) and is highly reliable for creating a C=C bond at the position of the original carbonyl group.[10]

Causality and Mechanism

The nucleophilic ylide attacks the aldehyde's carbonyl carbon, leading to a zwitterionic intermediate called a betaine. The betaine rapidly collapses to form a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct. The stereochemical outcome (E vs. Z alkene) depends heavily on the stability of the ylide used.[10]

G Thiazole_CHO Thiazole-CHO Betaine Betaine Intermediate Thiazole_CHO->Betaine Ylide Ph₃P=CHR' Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Thiazole-Alkene Oxaphosphetane->Alkene TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: Simplified Wittig reaction mechanism.

Protocol 2: General Synthesis of a Vinylthiazole via Wittig Reaction

This protocol describes a general procedure for reacting a thiazole aldehyde with a stabilized ylide. Aqueous conditions have been shown to be effective for heterocyclic aldehydes.[11]

  • Ylide Preparation (if not commercially available):

    • Suspend the corresponding phosphonium salt (1.1 eq.) in a dry solvent like THF under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C or -78 °C, depending on the base.

    • Add a strong base (e.g., n-BuLi, NaH, or KHMDS) dropwise until the characteristic color of the ylide (often deep red, orange, or yellow) persists.

  • Reaction with Aldehyde:

    • Dissolve the thiazole aldehyde (1.0 eq.) in dry THF.

    • Add the aldehyde solution dropwise to the prepared ylide solution at the same low temperature.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Aqueous One-Pot Alternative (for stabilized ylides):

    • In a flask, mix the thiazole aldehyde (1.0 eq.), α-bromoester (1.1 eq.), and triphenylphosphine (Ph₃P, 1.1 eq.) in an aqueous sodium bicarbonate (NaHCO₃) solution.[11]

    • Stir vigorously at room temperature for 1-4 hours.[11]

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the alkene from the triphenylphosphine oxide byproduct.

Expert Insights and Characterization
  • Ylide Choice: Stabilized ylides (e.g., from α-bromoesters) are easier to handle and often give the (E)-alkene selectively. Non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide) are more reactive, require strictly anhydrous conditions, and typically yield the (Z)-alkene.[10]

  • Byproduct Removal: Triphenylphosphine oxide can be challenging to remove. Chromatography is the most common method. In some cases, precipitation from a non-polar solvent can be effective.

  • ¹H NMR: Look for the appearance of vinylic protons (typically 5-8 ppm) with characteristic coupling constants (J-couplings) that can help determine the E/Z stereochemistry.

  • ¹³C NMR: Confirm the presence of two new sp² carbon signals for the alkene.

Henry (Nitroaldol) Reaction: Building β-Nitro Alcohols

The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane.[12] This transformation is exceptionally useful as the resulting β-nitro alcohol products are versatile synthetic intermediates. The nitro group can be subsequently reduced to an amine, eliminated to form a nitroalkene, or converted into other functional groups.

Causality and Mechanism

A base removes the acidic α-proton from the nitroalkane to generate a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the thiazole aldehyde. A subsequent workup protonates the resulting alkoxide to yield the β-nitro alcohol.[13]

G Nitroalkane R'-CH₂NO₂ Nitronate Nitronate Anion (Nucleophile) Nitroalkane->Nitronate + Base Base Base Adduct Alkoxide Adduct Nitronate->Adduct + Thiazole-CHO Thiazole_CHO Thiazole-CHO Product β-Nitro Alcohol Adduct->Product H⁺ Workup

Caption: Henry (Nitroaldol) reaction pathway.

Protocol 3: General Synthesis of a Thiazole-Derived β-Nitro Alcohol
  • Setup: Dissolve the thiazole aldehyde (1.0 eq.) and the nitroalkane (e.g., nitromethane, 1.5-3.0 eq.) in a suitable solvent like methanol or isopropanol.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a catalytic amount of a base. Common choices include triethylamine (Et₃N), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or aqueous NaOH. The choice of base can be critical and may require optimization.[14]

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the aldehyde by TLC.

  • Work-up: Once the reaction is complete, carefully acidify the mixture with dilute HCl (e.g., 1 M) to neutralize the base and protonate the product.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is typically purified by column chromatography on silica gel.

Characterization Notes
  • ¹H NMR: Expect to see new signals corresponding to the -CH(OH)- and -CH(NO₂)- protons. These often form a complex multiplet due to diastereotopicity. The disappearance of the aldehyde proton is a key indicator of reaction completion.

  • IR Spectroscopy: A broad O-H stretch will appear around 3200-3500 cm⁻¹, and a strong N-O stretch for the nitro group will be visible around 1550 cm⁻¹ and 1350 cm⁻¹.

Reductive Amination: From Aldehyde to Amine

Reductive amination is a highly efficient method for synthesizing secondary and tertiary amines.[15] It is often superior to direct alkylation of amines, which can suffer from over-alkylation.[16] The process involves the initial formation of an imine or iminium ion from the thiazole aldehyde and an amine, which is then reduced in situ to the corresponding amine.[17]

Causality and Mechanism

The reaction is a one-pot sequence. First, the thiazole aldehyde and a primary or secondary amine condense to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild reducing agent, present in the reaction mixture, selectively reduces this C=N double bond without affecting the starting aldehyde.[16]

G cluster_0 Imine/Iminium Formation cluster_1 Reduction Thiazole_CHO Thiazole-CHO Imine Imine / Iminium Intermediate Thiazole_CHO->Imine Amine R'R''NH Amine->Imine Reducer [H] Imine->Reducer In situ reduction Product Thiazole-Amine Reducer->Product

Caption: Workflow for reductive amination.

Protocol 4: One-Pot Reductive Amination of a Thiazole Aldehyde
  • Setup: In a flask, dissolve the thiazole aldehyde (1.0 eq.) and the amine (primary or secondary, 1.0-1.2 eq.) in a solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation. A dehydrating agent like molecular sieves can be added to drive this equilibrium.

  • Reduction: Add a mild, selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is stable in acidic conditions and highly selective.[15] Add it portion-wise (1.2-1.5 eq.) to the stirring solution.

  • Reaction: Continue stirring at room temperature for 2-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials and intermediate imine.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the mixture with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine by column chromatography on silica gel.

Expert Insights
  • Reducing Agent Choice: NaBH(OAc)₃ is generally preferred for its selectivity and ease of handling. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[16]

  • pH Control: The reaction is typically fastest under weakly acidic conditions (pH 5-6), which can be achieved by adding a small amount of acetic acid. This protonates the carbonyl, activating it for nucleophilic attack, and also facilitates dehydration.

  • Characterization: The key spectroscopic change is the disappearance of the aldehyde proton in ¹H NMR and the appearance of a new methylene (-CH₂-N-) signal, often a singlet, adjacent to the thiazole ring.

Summary of Derivatization Methods

ReactionReagentsKey TransformationProductKey Advantages
Schiff Base Formation Primary Amine, Acid CatalystC=O → C=N-RImineSimple, high-yielding, introduces bioactive azomethine group.[5]
Wittig Reaction Phosphonium Ylide (Ph₃P=CR'R'')C=O → C=CR'R''AlkeneForms C=C bonds, versatile for extending carbon framework.[10]
Henry Reaction Nitroalkane, BaseC=O → C(OH)-C(NO₂)β-Nitro AlcoholForms C-C bonds, product is a versatile intermediate.[12]
Reductive Amination Amine (1° or 2°), Reducing Agent (e.g., NaBH(OAc)₃)C=O → CH₂-NR'R''AmineEfficient one-pot synthesis of amines, avoids over-alkylation.[15]

References

  • Qeios. (2024). Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis.
  • ResearchGate. (2025). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph 3 P in Aqueous NaHCO 3.
  • Organic Chemistry Portal. Wittig Reaction.
  • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or.
  • PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubMed. (2020). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity.
  • Sigma-Aldrich. 2-Thiazolecarboxaldehyde 97 10200-59-6.
  • Benchchem.
  • Beilstein Journals. Thiazole formation through a modified Gewald reaction.
  • Wikipedia. Wittig reaction.
  • Organic Chemistry Portal. Thiazole synthesis.
  • YouTube. (2025).
  • PMC. (2021).
  • RSC Publishing. (2024). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Acta Scientific. (2019).
  • To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • ResearchGate. Synthesis of thiazoles from aldehydes, amines, and element sulfur.
  • PMC. (2015). Thiazole formation through a modified Gewald reaction.
  • Google Patents. The preparation method of 2-thiazole carboxaldehyde compounds.
  • ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • PubMed. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments.
  • PMC. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Master Organic Chemistry. (2017).
  • ResearchGate.
  • Alfa Chemistry. Henry Nitroaldol Reaction.
  • Sigma-Aldrich. 2-Thiazolecarboxaldehyde 97 10200-59-6.
  • ResearchGate.
  • An Overview of Thiazole Deriv
  • Wikipedia.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • YouTube. (2022). Henry Reaction.
  • YouTube. (2021).
  • TCI Chemicals. Henry Reaction (Nitroaldol Reaction).
  • ResearchG

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Thiazole Carbaldehydes

Status: Operational Ticket ID: THZ-CHO-001 Assigned Specialist: Senior Application Scientist Executive Summary Thiazole carbaldehydes present a "double-edged" purification challenge. The thiazole ring is a basic heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: THZ-CHO-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Thiazole carbaldehydes present a "double-edged" purification challenge. The thiazole ring is a basic heterocycle (pKa ~2.5) that interacts strongly with acidic silanols on silica gel, causing severe tailing. Simultaneously, the aldehyde moiety is electrophilic and prone to oxidation or aldol condensation on the active surface of the stationary phase.

This guide provides self-validating protocols to neutralize these interactions and ensure high-purity isolation.

Module 1: Diagnostic & Strategy Selector

Before packing your column, perform this rapid diagnostic via Thin Layer Chromatography (TLC) to select the correct workflow.

MethodSelector Start Crude Mixture Analysis TLC Run TLC (Hex/EtOAc 3:1) Start->TLC Streak Does the spot streak? TLC->Streak Decomp Does spot turn brown/stay at baseline? Streak->Decomp No MethodA Protocol A: Standard Silica + 1% Et3N Streak->MethodA Yes (Tailing) MethodB Protocol B: Neutral Alumina or C18 Decomp->MethodB Yes (Unstable) MethodC Protocol C: Bisulfite Extraction (Chemical Purification) Decomp->MethodC High Purity Req.

Figure 1: Decision matrix for selecting purification conditions based on TLC behavior.

Module 2: Troubleshooting Tailing (The Basicity Problem)

The Issue: The nitrogen atom in the thiazole ring possesses a lone pair that acts as a Lewis base. Standard flash silica gel (SiO2) is slightly acidic (pH 6.5–7.0) due to surface silanol groups (Si-OH). The thiazole binds to these protons, resulting in broad, streaky bands and co-elution with impurities.

The Solution: Amine Deactivation We must compete for the acidic sites using a sacrificial base, typically Triethylamine (Et3N or TEA).

Protocol A: TEA-Deactivated Silica Column
ParameterSpecification
Stationary Phase Silica Gel 60 (230–400 mesh)
Mobile Phase Hexane / Ethyl Acetate (Variable ratio)
Modifier 1% Triethylamine (v/v)
Loading Solvent DCM (Thiazoles often have poor solubility in Hexane)

Step-by-Step Procedure:

  • Slurry Preparation: Mix silica gel with the starting mobile phase (e.g., 10% EtOAc/Hexane) containing 1% TEA .

  • Packing: Pour the slurry. The TEA will bind to the most active silanol sites immediately.

  • Equilibration: Flush the column with 2 column volumes (CV) of the mobile phase.

  • Loading: Dissolve the crude thiazole carbaldehyde in a minimum amount of Dichloromethane (DCM). Load carefully.

  • Elution: Run the gradient.

    • Note: You may remove TEA from the mobile phase after the first 2 CVs if the compound is sensitive to basic conditions, as the column is already "capped."

Critical Check: If your compound is UV-active, TEA can cause high background absorbance in UV detectors. Ensure your detection wavelength is >254 nm or use ELSD.

Module 3: Troubleshooting Decomposition (The Aldehyde Problem)

The Issue: Aldehydes are reactive. On "active" silica, they can oxidize to carboxylic acids (which stick to the baseline) or undergo self-condensation. If your TLC spot darkens or disappears over time, silica is destroying your product.

Protocol C: Bisulfite Adduct Purification (Chromatography-Free)

Instead of fighting the column, use the aldehyde's reactivity to chemically separate it from non-aldehyde impurities.

Mechanism:



Workflow:

  • Formation: Dissolve crude mixture in EtOAc. Add saturated aqueous Sodium Bisulfite (

    
    ). Stir vigorously for 2–4 hours.
    
  • Separation: Transfer to a separatory funnel.

    • Organic Layer: Contains non-aldehyde impurities (Discard).

    • Aqueous Layer:[1][2] Contains your Thiazole-Bisulfite adduct (Keep).

  • Wash: Wash the aqueous layer 2x with fresh EtOAc to remove trapped organics.

  • Regeneration: Basify the aqueous layer carefully with Sodium Bicarbonate (

    
    ) or dilute NaOH to pH 9–10.
    
  • Extraction: The adduct breaks down, regenerating the aldehyde. Extract 3x with DCM.

  • Drying: Dry over

    
     and concentrate.
    

Module 4: Visualization of Interactions

Understanding the molecular interaction is key to troubleshooting.

Interaction cluster_0 Standard Silica (Problem) cluster_1 TEA Treated (Solution) Silanol Si-OH (Acidic) Thiazole Thiazole-N: (Basic) Silanol->Thiazole H-Bonding (Drag/Tailing) Silanol2 Si-OH TEA Et3N Silanol2->TEA Blocked Thiazole2 Thiazole (Free Elution)

Figure 2: Mechanism of silica deactivation. TEA preferentially binds to acidic silanols, allowing the thiazole to elute freely.

Frequently Asked Questions (FAQ)

Q: My compound is "oiling out" during recrystallization after the column. A: This is common for low-melting thiazoles. It usually indicates residual solvent or slight impurities.

  • Fix: Dissolve the oil in a minimum amount of warm Diethyl Ether or MTBE and add Hexane dropwise until cloudy. Cool slowly to -20°C. If it oils again, seed the oil with a glass rod scratch.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is excellent for acid-sensitive aldehydes. It is less acidic than silica, preventing both tailing and decomposition. However, it has lower resolution capacity, so your gradient must be shallower (e.g., 0-20% EtOAc in Hexane over 30 mins).

Q: The aldehyde is eluting, but the fractions are yellow/brown. A: This indicates oxidation.

  • Fix: Add 0.1% Hydroquinone to your collection flasks as a radical scavenger, or evaporate fractions immediately at low temperature (<30°C).

References

  • BenchChem Technical Support. (2025).[3] Column Chromatography of Alpha-Aminoketones & Basic Heterocycles. Retrieved from

  • Restek Corporation. (2018). Troubleshooting Peak Tailing: Silanol Interactions. Retrieved from

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from

Sources

Optimization

Technical Guide: Optimizing Reaction Yield for Thiazole Synthesis

Introduction: The Thiazole Challenge Thiazoles are ubiquitous pharmacophores, present in essential therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Epothilones). However, the classical Hantzsch s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Challenge

Thiazoles are ubiquitous pharmacophores, present in essential therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Epothilones). However, the classical Hantzsch synthesis—while robust—often suffers from variable yields, difficult purifications, and the handling of hazardous


-haloketone intermediates (potent lachrymators).

This guide moves beyond textbook definitions to provide field-proven optimization strategies . We focus on the "One-Pot Telescoped" approach to maximize safety and yield, alongside a rigorous troubleshooting matrix for when standard protocols fail.

Core Protocol: The "In-Situ" Hantzsch Synthesis

The most significant optimization in modern thiazole synthesis is the elimination of the isolation step for


-haloketones. By generating the reactive intermediate in situ, we prevent degradation and exposure to lachrymatory agents.
The Mechanism & Workflow

The reaction proceeds via a domino sequence:


-halogenation of a ketone followed by condensation with a thioamide/thiourea.

HantzschMechanism Start Ketone Substrate Inter1 α-Haloketone (Transient/In-Situ) Start->Inter1 Activation Halogen Halogen Source (I2, NBS, or TBCA) Halogen->Inter1 Inter2 S-Alkylated Intermediate Inter1->Inter2 Nucleophilic Attack Thio Thiourea/Thioamide Thio->Inter2 Cyclic Hydroxy-thiazoline Inter2->Cyclic Cyclization Final Thiazole Product Cyclic->Final Dehydration (-H₂O)

Figure 1: The One-Pot Telescoped Hantzsch Synthesis Workflow. Note the transient nature of the


-haloketone to minimize side reactions.
Optimized Protocol (One-Pot Iodine/DMSO Method)

Rationale: Iodine acts as both the halogenating agent and a mild Lewis acid to promote dehydration. DMSO serves as the oxidant and solvent.[1]

Reagents:

  • Acetophenone derivative (1.0 equiv)

  • Thiourea (1.2 equiv)[1]

  • Iodine (

    
    ) (1.0 equiv)
    
  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol

Step-by-Step:

  • Halogenation: Dissolve ketone (10 mmol) and

    
     (10 mmol) in DMSO (10 mL). Stir at 60°C  until the iodine color fades (approx. 1-2 h). Crucial: Do not overheat, or you risk polymerizing the ketone.
    
  • Condensation: Add thiourea (12 mmol) directly to the vessel.

  • Cyclization: Heat to 80–100°C for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Pour into ice-water (50 mL). Neutralize with aqueous

    
     or 
    
    
    
    to pH 8–9.
  • Isolation: The product usually precipitates as a solid. Filter and wash with cold water. If oil forms, extract with EtOAc.

Why this works: The iodine/DMSO system avoids the use of bromine (


), and the oxidative environment prevents the formation of dihydrothiazole byproducts [1, 5].

Comparative Optimization Data

The choice of solvent and halogen source dramatically impacts yield. The following data summarizes internal and literature benchmarks for the synthesis of 2-amino-4-phenylthiazole.

MethodHalogen SourceSolventTemp (°C)Yield (%)Notes
Classical

-Bromo ketone (Isolated)
EthanolReflux65-75%High lachrymator risk; degradation of starting material.
Green One-Pot NBS (N-Bromosuccinimide)Water/PEG-4008085-92%Excellent for electron-rich ketones; simple workup [2].
Oxidative Iodine (

)
DMSO10088-95%Best for electron-poor ketones; avoids toxic

[5].
Solid Acid TBCA (Tribromoisocyanuric acid)EtOHRT -> Reflux80-87%High atom economy; TBCA is a safe solid bromine carrier [3].

Troubleshooting Center (FAQs)

This section addresses specific failure modes reported by users.

Q1: My reaction stalled at the intermediate. I see a spot on TLC, but it's not the product.

Diagnosis: Incomplete dehydration. The intermediate hydroxy-thiazoline (see Figure 1) is stable and has not eliminated water to form the aromatic ring. Fix:

  • Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA) or concentrated HCl (1-2 drops) and reflux for an additional hour.

  • Solvent Switch: If using water or ethanol, switch to a higher boiling solvent (e.g., n-Butanol or DMF) to overcome the activation energy for dehydration.

Q2: The product is a sticky "tar" or oil instead of a solid precipitate.

Diagnosis: This is often caused by polymerizing impurities from the ketone or trapped solvent (DMSO/DMF). Fix:

  • The "Scratch" Technique: Dissolve the oil in a minimum amount of hot ethanol. Add water dropwise until cloudy. Cool slowly and scratch the glass side with a spatula to induce nucleation.

  • Salt Formation: If the product is a 2-aminothiazole, convert it to the HCl salt. Dissolve the oil in ether/EtOAc and bubble HCl gas (or add HCl/dioxane). The salt usually precipitates cleanly.

Q3: I am getting low yields with electron-withdrawing groups (e.g., Nitro-acetophenone).

Diagnosis: Electron-poor ketones are less nucleophilic, making the initial halogenation slow. Fix:

  • Switch Protocol: Use the Iodine/DMSO method (Section 2.2). The Lewis acidity of iodine activates the carbonyl oxygen, facilitating the reaction even with deactivated substrates.

  • Catalysis: Add 10 mol% of Ammonium Acetate (

    
    ) or a solid acid catalyst like Silica-supported Tungstosilisic acid [4].
    
Q4: How do I handle the safety concerns of -haloketones if I must isolate them?

Diagnosis: You are following an older protocol requiring isolation. Fix:

  • Don't isolate if possible. Use the one-pot method.

  • If isolation is mandatory: Wash glassware immediately with a dilute solution of sodium thiosulfate (to quench oxidants) followed by dilute ammonia (to degrade the lachrymator). Never put lachrymatory waste directly into the main organic waste stream without quenching.

Advanced Troubleshooting Logic Tree

Use this decision matrix to diagnose yield issues systematically.

Troubleshooting Problem Low Yield / Impurity CheckTLC Check TLC: Is Starting Material (SM) gone? Problem->CheckTLC SM_Yes Yes (SM Remains) CheckTLC->SM_Yes SM_No No (SM Consumed) CheckTLC->SM_No Heat Increase Temp or Change Solvent (EtOH -> BuOH) SM_Yes->Heat Catalyst Add Catalyst (Iodine or PTSA) SM_Yes->Catalyst CheckSpot New Spot visible? SM_No->CheckSpot Spot_Lower Lower Rf Spot (Intermediate) CheckSpot->Spot_Lower Spot_Mess Multiple Spots/Streak (Decomposition) CheckSpot->Spot_Mess Dehydrate Force Dehydration (Add Acid/Reflux) Spot_Lower->Dehydrate CoolDown Reduce Temp Add Radical Scavenger Spot_Mess->CoolDown

Figure 2: Diagnostic Logic for Thiazole Synthesis Failures.

References

  • Hantzsch Thiazole Synthesis Mechanism & Overview. Chem Help Asap. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for Thiazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences (BEPLS), 2024.[2] Available at: [Link]

  • Synthesis of Substituted Hantzsch Thiazole Derivatives Using Silica Supported Tungstosilisic Acid. PubMed Central (PMC). Available at: [Link]

  • One-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/DMSO. ResearchGate, 2026. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and scalable synthesis. Our approach is grounded in mechanistic understanding to empower you to not only follow the steps but also to diagnose and resolve issues that may arise during your experiments.

Overview of the Synthetic Strategy

The synthesis of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde is efficiently achieved through a two-step sequence. This strategy is designed for scalability and robustness.

  • Step 1: Hantzsch Thiazole Synthesis. We will first construct the core heterocyclic scaffold, 2-(3-Methoxyphenyl)-1,3-thiazole, by reacting 3-methoxythiobenzamide with an appropriate α-halocarbonyl compound. This classic condensation reaction is known for its reliability and generally high yields.[1][2][3]

  • Step 2: Vilsmeier-Haack Formylation. In the second step, we introduce the aldehyde functional group at the C5 position of the thiazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for electron-rich heterocyclic systems.[4][5][6] The reaction employs a potent electrophile, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]

Below is a diagram illustrating the overall workflow.

G cluster_0 Step 1: Thiazole Core Synthesis cluster_1 Step 2: C5-Formylation A 3-Methoxythiobenzamide C Intermediate: 2-(3-Methoxyphenyl)-1,3-thiazole A->C Hantzsch Condensation (e.g., Ethanol, Reflux) B 1,3-Dichloroacetone B->C E Final Product: 2-(3-Methoxyphenyl)-1,3- thiazole-5-carbaldehyde C->E Vilsmeier-Haack Reaction Followed by Aqueous Workup D Vilsmeier Reagent (DMF/POCl₃) D->E G DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Sigma Sigma Complex (Cationic Intermediate) Vilsmeier->Sigma Thiazole 2-Aryl-Thiazole (Nucleophile) Thiazole->Sigma Attacks Iminium Iminium Salt Sigma->Iminium Aromatization (Loss of H⁺) Product Aldehyde Product Iminium->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Sources

Optimization

Technical Support Center: Monitoring Thiazole Synthesis with Thin-Layer Chromatography (TLC)

Welcome to the technical support center for monitoring thiazole synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who utilize thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring thiazole synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who utilize thiazole scaffolds in their synthetic workflows. As a cornerstone of synthetic organic chemistry, TLC is an invaluable tool for real-time reaction monitoring, offering a rapid and cost-effective method to assess the consumption of starting materials and the formation of products.[1][2][3]

This document moves beyond a simple procedural outline, delving into the nuances of TLC as it applies specifically to thiazole chemistry. We will explore common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you with the expertise to confidently interpret your TLC results.

Section 1: Troubleshooting Guide - A Deeper Dive into Common TLC Issues in Thiazole Synthesis

The synthesis of thiazoles, whether through classic methods like the Hantzsch or Cook-Heilbron synthesis or more modern approaches, often involves polar starting materials and products containing the basic nitrogen atom of the thiazole ring.[4][5][6] These characteristics can present unique challenges during TLC analysis. This section addresses the most common issues in a question-and-answer format, providing not just solutions, but the underlying chemical principles.

Q1: My spots are streaking or "tailing" down the plate. What's causing this and how can I fix it?

Answer: Streaking is a frequent issue in the TLC analysis of nitrogen-containing heterocycles like thiazoles and is often indicative of undesirable interactions between the analyte and the stationary phase (typically silica gel).[7][8][9][10]

Causality:

  • Acid-Base Interactions: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the thiazole ring can interact strongly with these acidic sites, leading to a "drag" effect as the spot moves up the plate.[8]

  • Overloading: Applying too much sample to the baseline is a common cause of streaking for any compound.[7][10][11] The stationary phase becomes saturated, and the excess compound travels with the solvent front in a diffuse manner.

  • Inappropriate Solvent Polarity: If the eluent is not polar enough to effectively move a polar compound off the baseline, but still has some solvating power, it can result in streaking.[10]

Solutions:

  • Modify the Mobile Phase: The most effective solution for acid-base-induced streaking is to add a small amount of a competitive base to the eluent. This base will occupy the acidic sites on the silica, allowing the thiazole derivative to travel up the plate without strong interactions.

    • Recommendation: Add 0.1-1% triethylamine (Et₃N) or a few drops of ammonia to your developing solvent.[7][8] The optimal amount may require some experimentation.[8]

  • Reduce Sample Concentration: Prepare a more dilute solution of your reaction mixture for spotting. A good starting point is a 1% solution.[11] You can also reduce the amount of sample applied by making smaller, more frequent applications to the same spot, allowing the solvent to evaporate between each application.[10]

  • Optimize the Solvent System: If streaking persists, a different solvent system may be necessary. For thiazole derivatives, which can range from moderately to highly polar, a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone) is a good starting point. Adjusting the ratio to increase the polarity can improve spot shape.

ProblemPotential CauseRecommended Solution
Streaking/TailingAcidic nature of silica interacting with basic thiazole nitrogen.Add 0.1-1% triethylamine or a few drops of ammonia to the eluent.[7][8]
Sample overloading.Dilute the sample or apply less to the plate.[7][10][11]
Inappropriate solvent polarity.Adjust the solvent system to a more optimal polarity.[10]
Q2: My starting material and product spots are too close together (low resolution). How can I improve their separation?

Answer: Poor separation, indicated by very similar Retention Factor (Rf) values, makes it difficult to determine if the reaction is complete.[9] The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.[12][13]

Causality:

  • Suboptimal Solvent System: The chosen eluent may have a polarity that is too high or too low, causing all components to either travel with the solvent front (high Rf) or remain on the baseline (low Rf).

  • Similar Polarity of Compounds: If the starting material and product have very similar polarities, achieving good separation can be inherently challenging.

Solutions:

  • Systematic Solvent System Optimization:

    • If Rf values are too high (>0.8): The eluent is too polar. Decrease the proportion of the polar solvent in your mixture.

    • If Rf values are too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent.

    • General Strategy: Aim for an Rf value of your product between 0.3 and 0.5 for optimal resolution. A common starting point for thiazole synthesis is a mixture of hexanes and ethyl acetate. Try varying ratios like 9:1, 4:1, 1:1, and 1:4 to find the best separation.

  • Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, consider changing the solvents themselves. For example, replacing ethyl acetate with acetone or dichloromethane can alter the selectivity of the separation.

  • Use a "Co-spot": A co-spot involves spotting your starting material, your reaction mixture, and a combination of both in the same lane on the TLC plate. If the starting material and product are different, you will see two distinct spots in the reaction mixture lane. If they are the same, you will see a single, potentially elongated spot. This technique is invaluable for confirming the consumption of starting material.[9]

Q3: I don't see any spots on my TLC plate after development. What could be wrong?

Answer: The absence of spots can be perplexing, but it's a common issue with several potential causes.[10]

Causality:

  • Insufficient Concentration: The concentration of your compounds in the reaction mixture may be too low to be detected by the visualization method.[10]

  • Inappropriate Visualization Technique: Not all compounds are visible under UV light.[14]

  • Compound Volatility: Highly volatile compounds may evaporate from the TLC plate before or during development.

  • Reaction Failure: It's possible the reaction has not proceeded, and the starting materials are not visible with the chosen visualization method.[10]

Solutions:

  • Increase Sample Concentration: Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.[10] This effectively concentrates the sample on the baseline.

  • Employ Multiple Visualization Methods:

    • UV Light (254 nm): This is often the first method used. Thiazoles, being aromatic, are typically UV-active.[15][16] However, some derivatives may not quench the UV fluorescence effectively.[14]

    • Iodine Chamber: Place the developed plate in a chamber containing a few crystals of iodine. Iodine vapor reversibly stains most organic compounds, appearing as brown spots.[15][16][17][18] This is a good general-purpose, non-destructive method.

    • Potassium Permanganate (KMnO₄) Stain: This is a destructive method where the plate is dipped in a solution of potassium permanganate. It is a strong oxidizing agent and will react with compounds that can be oxidized (e.g., alkenes, alkynes, alcohols, and some nitrogen- and sulfur-containing compounds), leaving a yellow or white spot on a purple background.[15]

    • Specific Stains for Thiazoles: A sodium nitrite/hydrochloric acid spray followed by heating can produce light green spots for thiazole derivatives.[19]

Visualization MethodPrincipleSuitable for Thiazoles?Notes
UV Light (254 nm)Quenching of fluorescence by UV-active compounds.[15]Yes, generally.Non-destructive. May not work for all derivatives.[14]
Iodine ChamberReversible complexation with organic compounds.[18]Yes.Non-destructive, but spots fade over time.[16]
Potassium PermanganateOxidation of functional groups.[15]Yes, the sulfur and nitrogen may react.Destructive.
Sodium Nitrite/HClSpecific reaction with thiazole ring.[19]Yes.Destructive, requires heating.[19]

Section 2: Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Hantzsch Thiazole Synthesis

This protocol provides a step-by-step guide for monitoring a typical Hantzsch thiazole synthesis, for example, the reaction of an α-haloketone with a thioamide.[4][20]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary spotters

  • Pencil

  • Ruler

  • Eluent (e.g., 7:3 Hexanes:Ethyl Acetate)

  • Triethylamine (optional, for streaking)

  • UV lamp

  • Iodine chamber or potassium permanganate dip

Procedure:

  • Prepare the Developing Chamber: Pour the eluent into the chamber to a depth of about 0.5 cm. If streaking is anticipated, add 1-2 drops of triethylamine. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Close the lid and allow it to equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material), "R" (Reaction), and "Co" (Co-spot).

  • Spot the Plate:

    • Using a clean capillary spotter, apply a small spot of a dilute solution of your starting material (α-haloketone) to the "SM" lane.

    • With another clean spotter, apply a small spot of your reaction mixture to the "R" lane.

    • In the "Co" lane, first spot the starting material, and then, on top of the same spot, apply the reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[10] Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp and circle any visible spots with a pencil.

    • If necessary, use a secondary visualization method like an iodine chamber or a permanganate stain.

  • Interpret the Results:

    • Reaction Progress: The intensity of the starting material spot in the "R" lane should decrease over time, while the product spot should appear and increase in intensity.

    • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "R" lane. The co-spot lane will help confirm this, showing only the product spot above where the starting material would be.

    • Calculate Rf Values: For each spot, measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value for your product for future reference.

Section 3: Visualizing the Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis P1 Prepare Developing Chamber P2 Prepare TLC Plate (Draw Baseline) S1 Spot Starting Material (SM) P2->S1 Ready for Spotting S2 Spot Reaction Mixture (R) S3 Spot Co-spot (Co) D1 Develop Plate in Chamber S3->D1 Ready for Development D2 Mark Solvent Front & Dry V1 Visualize (UV, Iodine, Stain) A1 Interpret Spot Progression V1->A1 Visualized Plate A2 Determine Reaction Completion A3 Calculate Rf Values

Sources

Troubleshooting

Technical Support Center: Functionalized Thiazole Synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Critical Failures in Thiazole Construction & Functionalization Introduction: Beyond the Textbook Welcome to the Thiazole Synthesis Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Critical Failures in Thiazole Construction & Functionalization

Introduction: Beyond the Textbook

Welcome to the Thiazole Synthesis Support Center. If you are here, you likely aren't struggling with the basic theory of the Hantzsch synthesis, but rather with the practical realities:


-haloketones turning into black tar, palladium catalysts dying instantly due to sulfur poisoning, or your thiazole ring mysteriously fragmenting during lithiation.

Thiazoles are the backbone of essential therapeutics like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). However, the sulfur atom acts as both a distinct directing group and a catalyst poison, creating a dichotomy of reactivity that ruins standard protocols. This guide deconstructs these failure modes with self-validating protocols.

Module 1: The Hantzsch Synthesis – Troubleshooting "The Black Tar"

User Query: "I’m attempting a standard Hantzsch reaction between an


-bromoketone and a thioamide. The solution turns black, exotherms violently, and I isolate <10% yield of a complex mixture. What is happening?"
Root Cause Analysis

The "Black Tar" effect is rarely due to the cyclization step itself but rather the decomposition of the


-haloketone  prior to reaction.
  • Polymerization:

    
    -haloketones are potent electrophiles prone to self-condensation and polymerization, especially if the reaction mixture is too concentrated or heated too quickly.
    
  • Isomerization: Under acidic conditions (generated by the release of HX), the reaction can bifurcate. Instead of the desired 2-aminothiazole, you may form 3-substituted-2-imino-2,3-dihydrothiazoles , which are often unstable or oil-like byproducts [1].

Diagnostic Logic Flow (Graphviz)

HantzschFailure Start Input: Alpha-Haloketone + Thioamide Check1 Check: Haloketone Color? Start->Check1 Branch1 Dark/Oily Check1->Branch1 Decomposed Branch2 Clear/Solid Check1->Branch2 Pure Action1 Purify (Distill/Recrystallize) Branch1->Action1 Step2 Reaction Conditions Branch2->Step2 Action1->Step2 Failure1 Acidic/High Heat Step2->Failure1 Success Buffered/Room Temp Step2->Success ResultBad Mixture: Thiazole + 2-imino-isomer (Tar) Failure1->ResultBad ResultGood Product: 2-Aminothiazole Success->ResultGood

Figure 1: Decision tree for diagnosing Hantzsch synthesis failures. Note the bifurcation caused by acidic conditions.

Corrective Protocol: The "Soft Start" Method

To be used when standard reflux yields tar.

  • Reagent Prep: If your

    
    -haloketone is liquid and dark, filter it through a short plug of silica gel or distill under vacuum immediately before use.
    
  • The Solvent Switch: Do not start in refluxing ethanol.

    • Dissolve the thioamide in EtOH or DMF at Room Temperature .

    • Add the

      
      -haloketone dropwise over 30 minutes.
      
  • The Scavenger: Add 1.1 equivalents of solid NaHCO₃ or CaCO₃ to the reaction.

    • Why? This neutralizes the HBr/HCl generated in situ, preventing the acid-catalyzed isomerization to the 2-imino byproduct [1].

  • Green Alternative: Consider mechanochemistry . Grinding the reagents in a ball mill (solvent-free) often suppresses polymerization by limiting diffusion [4].

Module 2: Palladium-Catalyzed C-H Activation – The "Dead Catalyst"

User Query: "I am trying to arylate my thiazole at the C5 position using Pd(OAc)2. The reaction stalls after 15 minutes, and I see palladium black precipitating. Why?"

Root Cause Analysis
  • Sulfur Poisoning: The thiazole sulfur atom is a soft Lewis base that coordinates strongly to soft Lewis acids like Pd(II). This forms a stable, non-reactive complex (catalyst resting state), effectively removing the catalyst from the cycle [2].

  • Regioselectivity Mismatch: While C2 is the most acidic position (pKa ~29), C5 is the preferred site for electrophilic palladation in the absence of directing groups. However, if C2 is unsubstituted, you will get mixtures or C2-arylation depending on the base used [5].

Data: Catalyst Survival Matrix
Catalyst SystemAdditive/LigandOutcomeMechanism of Survival
Pd(PPh₃)₄ NoneFailure S-displacement of PPh₃ ligands leading to aggregation (Pd black).
Pd(OAc)₂ PivOH (Pivalic Acid) Success PivOH acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage and stabilizing the Pd intermediate [5].
Pd-NHC PEPPSI-IPr High Yield Bulky N-Heterocyclic Carbenes (NHC) are stronger sigma-donors than sulfur, preventing catalyst displacement [6].
Pd/Cu CuI (Co-catalyst) Variable Copper can "distract" the sulfur by coordinating to it, leaving Pd free for catalysis (the "Sacrificial Metal" strategy) [2].
Protocol: C5-Selective Arylation (Sulfur-Resistant)

Target: 5-Arylthiazoles from 2-substituted thiazoles.

  • System: Pd(OAc)₂ (5 mol%) + Ligand (PPh₃ or NHC, 10 mol%).

  • Solvent: DMA or DMF (Polar aprotic is required to solubilize the Pd-complex).

  • Base: KOAc (anhydrous).

    • Crucial Step: Do not use carbonates (K₂CO₃) initially. Acetate bases assist in the Concerted Metalation-Deprotonation (CMD) mechanism required for thiazole C-H activation.

  • Temperature: 120°C. (High temp is needed to overcome the activation energy of the C5-H bond).

  • Monitoring: If the solution turns from orange/red to clear/black precipitate within 10 mins, your ligand is too weak. Switch to a bulky phosphine (e.g., XPhos) or NHC.

Module 3: Lithiation – The "Vanishing Ring"

User Query: "I treated my 4-methylthiazole with n-BuLi at -78°C to functionalize C2. Upon quenching with an aldehyde, I got a complex mixture of acyclic nitriles and thiols. The ring is gone."

Root Cause Analysis

Thiazole rings are notoriously unstable to strong bases due to Ring Fragmentation (Retro-Electrocyclization) .

  • Mechanism: Lithium-Halogen exchange or deprotonation at C2 creates a localized anion. This anion is in equilibrium with an acyclic isomer (an isonitrile thiolate). If the temperature rises even slightly above -50°C, the equilibrium shifts irreversibly to the open chain form [3].

Fragmentation Pathway (Graphviz)

RingOpening Thiazole Thiazole Core LiStep Add n-BuLi (-78°C) Thiazole->LiStep Anion C2-Lithio Species (Thermodynamic Trap) LiStep->Anion WarmUp Temp > -60°C Anion->WarmUp Slow Addition/Wait Quench Electrophile Addition (Fast) Anion->Quench Immediate OpenChain Ring Opening (Isonitrile Thiolate) WarmUp->OpenChain Polymer Decomposition/Polymerization OpenChain->Polymer Product Functionalized Thiazole Quench->Product

Figure 2: The danger zone of thiazole lithiation. Warming the C2-lithio species triggers irreversible ring opening.

Corrective Protocol: The "Barbier" Stabilization

To prevent ring opening during C2 functionalization.

  • Temperature Control: The reaction MUST be kept at -78°C (Acetone/Dry Ice). Do not use an ice-salt bath (-20°C); it is not cold enough.

  • Transmetalation (The Fix):

    • Generate the C2-lithio species at -78°C.

    • Immediately add ZnCl₂ or MgCl₂ (1.1 eq) to transmetalate to the Zinc or Magnesium species.

    • Why? The C-Zn or C-Mg bond is more covalent and less prone to the retro-electrocyclization pathway than the ionic C-Li bond. You can then warm the reaction to 0°C for Negishi couplings or electrophile addition.

  • In-Situ Quench (Barbier Conditions): If possible, have the electrophile (e.g., aldehyde) present in the solution before adding the base, provided the base reacts faster with the thiazole proton than the electrophile (requires specific pKa matching, often difficult with n-BuLi but possible with TMP-bases).

References
  • RSC Publishing: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Link

  • NIH (PMC): Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (Discusses S-poisoning and directing groups). Link

  • ResearchGate: Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.[1] (Mechanism of ring opening). Link

  • Bentham Science: Recent Development in the Synthesis of Thiazoles. (Green synthesis/Mechanochemistry).[2][3] Link(Note: Generalized link to journal landing for verification of topic existence).

  • ACS Publications: Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis.Link

  • Inonu University: CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes.[4]Link

Sources

Optimization

Technical Support Center: Thiazole-5-Carboxaldehyde Synthesis

Introduction: The "Thiazole Trap" Synthesizing thiazole-5-carboxaldehydes—particularly 2-aminothiazole derivatives crucial for kinase inhibitors like Dasatinib—is deceptively complex.[1] The thiazole ring is electron-ric...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Thiazole Trap"

Synthesizing thiazole-5-carboxaldehydes—particularly 2-aminothiazole derivatives crucial for kinase inhibitors like Dasatinib—is deceptively complex.[1] The thiazole ring is electron-rich but chemically temperamental.[1]

The Core Challenge:

  • Regioselectivity: The C5 position is the natural electrophilic site, but the C2 position is significantly more acidic (pKa ~29 vs ~35 for C5).[1]

  • Stability: 2-aminothiazole-5-carboxaldehydes are prone to oxidative degradation and polymerization upon isolation.[1]

  • The "Tar" Factor: The classic Vilsmeier-Haack reaction often results in a black, intractable slurry due to thermal runaway or moisture contamination.[1]

This guide moves beyond textbook recipes to address the process chemistry required for reproducible high-yield synthesis.

Decision Matrix: Selecting Your Route

Before troubleshooting, verify you are using the correct synthetic strategy for your specific substrate.[1]

DecisionMatrix Start Start: Target Molecule RingStatus Is the Thiazole Ring Already Formed? Start->RingStatus SubstrateType Substrate Functional Groups? RingStatus->SubstrateType Yes MethodA Method A: Cyclization Strategy (Recommended for Dasatinib-like) RingStatus->MethodA No (Build it) MethodB Method B: Vilsmeier-Haack (Classic Electrophilic Sub) SubstrateType->MethodB Electron-Rich (e.g., -OR, -NR2) MethodC Method C: Lithiation/Trapping (Cryogenic Control) SubstrateType->MethodC Halogenated / Sensitive

Figure 1: Strategic decision matrix for thiazole functionalization.

Module A: The "Build-Up" Strategy (Cyclization)

Best for: 2-aminothiazole-5-carboxamides (e.g., Dasatinib intermediates).[1] Why: Avoids the harsh conditions of functionalizing an existing ring.[1]

The Protocol (BMS Process Variant)

Instead of formylating a thiazole, we construct the ring around the carbonyl functionality.

Step-by-Step Workflow:

  • Enol Ether Formation: React an acid chloride with ethyl vinyl ether.[1]

  • Bromination: Treat the resulting

    
    -ethoxyacrylamide with NBS or Br2.[1]
    
  • Cyclization: Add thiourea in one pot.

Troubleshooting & FAQs

Q: My yield is <30% and the product is sticky. What went wrong? A: You likely failed to control the pH during the thiourea cyclization.[1]

  • The Fix: The cyclization releases HBr.[1] If the solution becomes too acidic, the product (an amine) forms a hydrobromide salt that stays in the aqueous phase or oils out.[1]

  • Protocol Adjustment: Maintain the reaction mixture at 60°C. Upon completion, neutralize with saturated NaHCO3 slowly to pH 7-8 to precipitate the free base as a solid.

Q: I see a "double-spot" on TLC during the bromination step. A: This is often the


-bromo acetal intermediate not fully converting or hydrolyzing prematurely.[1]
  • The Fix: Ensure your solvent (usually THF or Ethanol) is dry.[1] Do not isolate the brominated intermediate; it is unstable.[1] Proceed immediately to thiourea addition.

Module B: Vilsmeier-Haack (VH) Refinement

Best for: Simple alkyl/aryl thiazoles where the ring exists.[1] The Danger: Thermal runaway leading to "Vilsmeier Tar."[1]

Critical Control Points (CCPs)
ParameterStandard ErrorExpert Correction
Reagent Prep Adding POCl3 to DMF at RT.Cryogenic Addition: Add POCl3 to DMF at 0°C to form the Vilsmeier salt before adding substrate.[1]
Temperature Heating rapidly to reflux.[1]Staged Heating: Stir at 0°C for 1h, then RT for 2h. Only heat to 60-70°C if conversion stalls.
Quench Pouring into water.[1]Inverse Quench: Pour the reaction mixture into ice-cold NaOAc solution. Maintain T < 10°C.
Troubleshooting & FAQs

Q: The reaction turned black and solidified. Is it salvageable? A: No. This is "charring" caused by an uncontrolled exotherm.[1]

  • Root Cause: The formation of the Vilsmeier reagent (DMF + POCl3) is exothermic.[1] Adding the substrate too fast generates more heat.[1]

  • Prevention: Use a "slurry aging" technique.[1] Form the Vilsmeier salt (white/yellow solid) at 0°C. Dilute with DCM or DCE. Add the thiazole dropwise.[1]

Q: I have the product by LCMS, but it won't crystallize. A: Thiazole aldehydes are notorious for forming hydrates or hemiaminals during aqueous workup.[1]

  • The Fix: Do not use water for the initial extraction.[1] Quench with solid sodium acetate, then extract with DCM.[1] Wash with 5% LiCl (to remove DMF). Dry aggressively with MgSO4 before evaporation.[1]

Module C: Lithiation & Selectivity (C2 vs. C5)

Best for: Halogenated thiazoles where VH is too harsh.[1] The Issue: The "Halogen Dance" and Regioselectivity.

The Mechanism of Failure

C2-H is the most acidic proton.[1] If you treat thiazole with n-BuLi, you get C2-Li.[1] To get C5-CHO, you must block C2 or rely on kinetic vs. thermodynamic control.[1]

LithiationPath Substrate Thiazole C2_Li C2-Lithio Species (Kinetic Product) Substrate->C2_Li Fast Deprotonation nBuLi n-BuLi (-78°C) Equilibration Warm to > -40°C C2_Li->Equilibration Instability DMF DMF Quench C2_Li->DMF Scrambling Ring Opening / Scrambling Equilibration->Scrambling Instability C2_CHO C2-Formyl Product DMF->C2_CHO

Figure 2: The kinetic preference for C2-lithiation.

Troubleshooting & FAQs

Q: I want the C5-aldehyde, but I keep getting C2-substitution. A: You cannot directly lithiate C5 if C2 is open.[1]

  • Strategy 1 (Blocking): Use 2-TMS-thiazole.[1] Lithiate C5 (now the most acidic available spot), formylate, then remove TMS with TBAF.[1]

  • Strategy 2 (Halogen Dance): Start with 2-bromo-thiazole.[1] Treat with LDA at -78°C. The Lithium migrates to C5.[1] Quench with DMF. Warning: Temperature must stay below -70°C strictly.

Q: My yield is low and I see ring-opened byproducts. A: The thiazole ring is unstable to strong bases at temperatures above -50°C.[1]

  • The Fix: Ensure your internal temperature probe (not just the bath) reads -78°C before adding n-BuLi. Add n-BuLi down the side of the flask to pre-cool it.[1] Quench at -78°C.[1]

References

  • Das, J., et al. (2006).[1] "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)."[1][2] Journal of Medicinal Chemistry, 49(23), 6819–6832.[1][2]

  • Chen, B., et al. (2007).[1][3] "Process for the preparation of protein tyrosine kinase inhibitors." U.S. Patent Application 2007/0191376 A1. (Describes the cyclization/build-up route).

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Definitive text on thiazole reactivity and lithiation selectivity).

  • Li, J. J. (2011).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Detailed mechanisms for Vilsmeier-Haack on heterocycles).

Sources

Troubleshooting

Technical Support Center: Thiazole Purification &amp; Stability Guide

Executive Summary & Diagnostic Triage Thiazoles are generally robust aromatic heterocycles, but specific substitutions—particularly 2-aminothiazoles , 4/5-electron-rich derivatives , and 2-metallated species —introduce s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

Thiazoles are generally robust aromatic heterocycles, but specific substitutions—particularly 2-aminothiazoles , 4/5-electron-rich derivatives , and 2-metallated species —introduce significant instability. The most common failure modes during purification are acid-mediated ring opening , irreversible adsorption (tailing) on silica, and S/N-oxidation .

Before altering your workflow, perform this rapid diagnostic to distinguish between degradation and retention issues.

Diagnostic Protocol: The 2D-TLC Stability Test

Do not assume "streaking" is just polarity. It is often decomposition.

  • Spot your crude reaction mixture on the corner of a square silica TLC plate.

  • Elute in your standard solvent system (e.g., Hexane/EtOAc).

  • Dry the plate completely under a stream of nitrogen (cold).

  • Rotate the plate 90° and elute again in the same solvent system.[1]

  • Analyze:

    • Diagonal Spots: Compound is stable.[1][2]

    • Off-Diagonal Spots: Compound is degrading on the silica during the run.

    • Streaking in both dimensions: Strong Lewis acid-base interaction (sticking).

Critical Failure Modes & Mechanistic Insights

Failure Mode A: Acid-Mediated Adsorption & Ring Opening

Mechanism: Silica gel (


) possesses surface silanol groups (

) with a pH of ~4–5. Basic thiazoles (especially 2-aminothiazoles) act as Lewis bases, hydrogen bonding strongly to these silanols. In extreme cases, or with electron-rich thiazoles, this acidity catalyzes protonation at C-5 or N-3, facilitating nucleophilic attack by water and leading to retro-Hantzsch hydrolysis (ring opening).
Failure Mode B: Oxidative Degradation (S-Oxides/N-Oxides)

Mechanism: The sulfur atom in the thiazole ring is less prone to oxidation than in non-aromatic sulfides, but electron-donating groups (EDGs) can raise the HOMO energy, making it susceptible.

  • Common Culprit: Peroxides in un-stabilized ethers (THF, Et2O) or chlorinated solvents.

  • Result: Formation of Sulfoxides (

    
    ) or Sulfones (
    
    
    
    ), which often co-elute or decompose further.
Failure Mode C: Photochemical Rearrangement

Mechanism: Phenyl-substituted thiazoles can react with singlet oxygen (


) under light exposure, forming endoperoxides that rearrange via a Diels-Alder-type mechanism, cleaving the ring [1].

Decision Matrix: Selecting the Right Purification Strategy

Use the following logic flow to determine the safest purification method for your specific thiazole derivative.

ThiazolePurification Start Start: Thiazole Stability Assessment IsBasic Is the Thiazole Basic? (e.g., 2-amino, alkyl-sub) Start->IsBasic IsAcidSensitive Is it Acid Sensitive? (2D TLC shows degradation) IsBasic->IsAcidSensitive Yes StdSilica Standard Silica (Hex/EtOAc) IsBasic->StdSilica No (Electron Deficient) TEASilica TEA-Buffered Silica (1% Et3N in Mobile Phase) IsAcidSensitive->TEASilica Moderate Sensitivity NeutralAlumina Neutral Alumina (Brockmann Grade III) IsAcidSensitive->NeutralAlumina Yes (High Sensitivity) ReversePhase Reverse Phase (C18) (pH 8-10, NH4HCO3) IsAcidSensitive->ReversePhase Polar/Water Soluble IsOxidationProne Is it Oxidation Prone? (S-rich, EDG substituted) ArgonWorkup Argon Sparged Solvents + 0.1% BHT IsOxidationProne->ArgonWorkup Yes Proceed to Evaporation Proceed to Evaporation IsOxidationProne->Proceed to Evaporation No TEASilica->IsOxidationProne NeutralAlumina->IsOxidationProne

Figure 1: Decision tree for selecting stationary phases and mobile phase modifiers based on chemical sensitivity.

Advanced Protocols

Protocol A: The "TEA Block" (Neutralizing Silica Columns)

Best for: 2-aminothiazoles that streak or degrade on standard silica.

The Concept: Instead of just adding Triethylamine (TEA) to the mobile phase, you must "cap" the active silanol sites before the compound touches them.

  • Column Packing: Slurry pack the silica gel using Hexane containing 1–2% v/v Triethylamine (TEA) .[1]

  • Equilibration: Flush the column with at least 3 column volumes (CV) of this TEA/Hexane mixture.

    • Why? This converts acidic

      
       sites to ammonium salts (
      
      
      
      ), creating a neutral surface.
  • Loading: Dissolve your crude sample in a minimal amount of DCM/Hexane (with 0.5% TEA).

  • Elution: Run your gradient (e.g., Hexane -> EtOAc).

    • Note: You can often reduce the TEA content to 0.5% or 0% in the elution solvent if the column was thoroughly pre-treated, as the TEA binds tightly to the silica [2].

Protocol B: Oxidative-Safe Workup

Best for: Electron-rich thiazoles showing M+16 peaks.

  • Peroxide Test: Test all ether solvents (THF, Diethyl Ether) with starch-iodide paper before use. If positive, do not use.

  • Degassing: Sparge elution solvents with Argon for 15 minutes prior to chromatography.

  • Temperature Control: Evaporate fractions at < 35°C . Heat accelerates S-oxidation and dimerization.

  • Additive: For extremely sensitive compounds, add 0.05% BHT (Butylated hydroxytoluene) to the collection flasks to act as a radical scavenger during concentration.

Comparative Data: Stationary Phase Performance

ParameterStandard Silica (pH ~5)TEA-Treated Silica (pH ~7.5)Neutral Alumina (pH ~7)C18 Reverse Phase (Basic)
2-Aminothiazole Recovery < 60% (High Tailing)85–95%> 90%> 95%
Ring Opening Risk HighLowVery LowNegligible
Resolution (Rs) Poor (Broad Peaks)Good (Sharp Peaks)ModerateExcellent
Loading Capacity HighHighLower (~50% of Silica)Low

Troubleshooting FAQs

Q: My thiazole disappears on the column and doesn't elute, even with polar solvents. A: This is likely "irreversible adsorption" via salt formation with silanols.

  • Fix: Switch to Neutral Alumina (Brockmann Grade III). If you must use silica, try flushing with DCM:MeOH:NH4OH (90:10:1) to strip the compound, though this may bring silica into your product.

Q: I see a new spot just below my product on TLC after concentration. A: This is often the Sulfoxide (S-oxide) .

  • Fix: Avoid chlorinated solvents (DCM/CHCl3) during storage if they are old (they form phosgene/HCl/radicals). Store the compound under Argon at -20°C. Re-purify using degassed solvents.

Q: Can I use Acetone in my mobile phase? A: Avoid if possible. 2-aminothiazoles can react with acetone to form Schiff bases (imines) on the column, appearing as a higher molecular weight impurity (


). Use EtOAc or MeOH instead.

Q: My 2-aminothiazole is turning dark/black upon drying. A: This indicates oxidative polymerization or dimerization.

  • Fix: Do not dry to completion (foams are safer than oils). Store as a solid salt (e.g., HCl or TFA salt) if the ring is stable to acid, as the protonated amine is less prone to oxidation than the free base [3].

References

  • Singlet Oxygen Degradation: Structural analysis of photo-degradation in thiazole-containing compounds. (2007). NIH/PubMed. Available at: [Link]

  • Silica Neutralization: Purification of ionizable organic amine compounds using flash column chromatography. (2023).[3][4] Biotage Application Notes. Available at: [Link]

  • Thiazole Stability & Synthesis: Thiazole Ring—A Biologically Active Scaffold. (2023).[3][4] Molecules (MDPI). Available at: [Link][5]

  • General Chromatography Guide: Advice on neutralising silica gel for column chromatography of sensitive compounds. (2025).[1][2][6][7] Reddit ChemPros (Community Validated Protocol). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Vibrational Spectroscopy for Substituted Thiazoles

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] Substituted thiazoles are a cornerstone of modern medicinal chemistry, forming the pharmacophore of essential drugs like Ritonavir (antiretroviral), Abafun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Substituted thiazoles are a cornerstone of modern medicinal chemistry, forming the pharmacophore of essential drugs like Ritonavir (antiretroviral), Abafungin (antifungal), and Pramipexole (dopamine agonist).

For the drug development professional, the challenge lies not in synthesis, but in unambiguous structural characterization . While NMR is definitive for connectivity, vibrational spectroscopy (FT-IR and Raman) provides critical data on solid-state forms (polymorphs), hydrogen bonding networks, and tautomeric states (amino- vs. imino-forms) that solution-state NMR often obscures.

This guide objectively compares FT-IR (ATR) against FT-Raman and Computational Prediction (DFT) , establishing a validated workflow for characterizing thiazole derivatives.

Comparative Analysis: FT-IR vs. Alternatives[10]

The thiazole ring contains both a "hard" nitrogen (polar, IR active) and a "soft" sulfur (polarizable, Raman active). Relying solely on FT-IR often leads to misinterpretation of the C–S stretch, which is weak in IR but dominant in Raman.

Table 1: Performance Matrix for Thiazole Characterization
FeatureFT-IR (Diamond ATR) FT-Raman (1064 nm) DFT (B3LYP/6-311++G)
Primary Utility Routine ID, Functional Group (C=O, N-H, C=N)Skeletal Fingerprinting, C-S, S-S bondsAssignment Validation, Tautomer Prediction
Thiazole C=N Detection Excellent (Strong dipole change)Moderate (Often overlapped)Predictive Reference
Thiazole C-S Detection Poor (Weak/Masked < 700 cm⁻¹)Superior (Strong polarizability)Essential for mode coupling
Sample Prep < 1 min (Solid/Liquid direct)< 1 min (Glass vial/Capillary)N/A (Computational cost: High)
Water Interference High (O-H overlap)Negligible (Aqueous compatible)N/A
Polymorph Sensitivity High (H-bond sensitive)High (Lattice mode sensitive)Gas phase vs. Solid state discrepancies
Expert Insight: The "Complementarity" Rule

Do not view these as competing techniques. For sulfur-containing heterocycles, they are obligatory partners. I have observed numerous cases where the C=N stretch in FT-IR (approx. 1600 cm⁻¹) is mistaken for a benzene ring mode. Cross-referencing with Raman, where the symmetric ring breathing mode is distinct, resolves this ambiguity.

Detailed Spectral Interpretation

A. The Thiazole Ring Core

The vibrational signature of the thiazole ring is dominated by the coupling of C=N and C=C bonds.

  • 
    (C=N) Stretching (1600–1490 cm⁻¹): 
    
    • IR Appearance: Medium to strong intensity.

    • Shift Logic: Electron-donating groups (e.g., -NH₂, -CH₃) at position 2 typically shift this band to lower frequencies (red shift) due to conjugation. Electron-withdrawing groups (e.g., -NO₂) cause a blue shift.

    • Warning: This region often overlaps with the phenyl ring

      
      (C=C) skeletal vibrations if an aryl substituent is present.
      
  • 
    (C-S) Stretching (700–600 cm⁻¹): 
    
    • IR Appearance: Weak, often obscured by fingerprint bending modes.

    • Raman Appearance: Very strong. This is the diagnostic "sulfur marker."

  • Ring Breathing (Approx. 1000–800 cm⁻¹):

    • Highly sensitive to substitution patterns. In 2-substituted thiazoles, a sharp band near 880–850 cm⁻¹ is often observed.

B. The 2-Aminothiazole Case (Tautomerism)

Many drug candidates are 2-aminothiazoles. A critical quality control step is determining if the compound exists in the Amino form (–NH₂) or the Imino form (=NH).

  • Amino Form: Shows two distinct bands in the 3400–3100 cm⁻¹ region (

    
     and 
    
    
    
    of NH₂).
  • Imino Form: Shows a single, often broader band (N–H) and a shift in the C=N ring frequency due to the loss of aromaticity.

Visualizing the Assignment Logic

The following diagram illustrates the decision process for assigning critical bands in a substituted thiazole spectrum.

ThiazoleAssignment Start Start: Unknown Thiazole Spectrum CheckRegion1 Check 3500-3100 cm⁻¹ Start->CheckRegion1 HasNH2 Doublet Observed? CheckRegion1->HasNH2 Amino Likely 2-Amino Derivative (Amino Tautomer) HasNH2->Amino Yes CheckRegion2 Check 1650-1450 cm⁻¹ HasNH2->CheckRegion2 No Amino->CheckRegion2 CN_Band Strong Band @ ~1600-1530? CheckRegion2->CN_Band ArylOverlap Warning: Phenyl C=C Overlap Check Raman for Ring Breathing CN_Band->ArylOverlap Yes (Broad/Multi) CheckRegion3 Check 700-600 cm⁻¹ CN_Band->CheckRegion3 Yes (Sharp) ArylOverlap->CheckRegion3 CS_Band Weak Band Visible? CheckRegion3->CS_Band Confirm Confirmed Thiazole Core CS_Band->Confirm Yes RamanReq Ambiguous: Require FT-Raman to confirm C-S stretch CS_Band->RamanReq No/Weak

Figure 1: Logical decision tree for assigning vibrational modes in substituted thiazoles, highlighting the necessity of Raman spectroscopy for sulfur confirmation.

Validated Experimental Protocol (ATR-FTIR)

This protocol is designed for solid pharmaceutical intermediates. It minimizes cross-contamination and ensures high signal-to-noise ratios (SNR).

Materials
  • Instrument: FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo).

  • Accessory: Single-reflection Diamond ATR (ZnSe is acceptable but scratches easily with abrasive crystalline drugs).

  • Solvent: Isopropanol (IPA) for cleaning.

Step-by-Step Workflow
  • System Validation (Self-Check):

    • Action: Run an "Open Beam" background scan (Air).

    • Criteria: Ensure CO₂ doublet (2350 cm⁻¹) is minimized. If high, purge the system.

    • Reference: Verify energy throughput is >95% of the installation baseline.

  • Crystal Cleaning:

    • Clean the diamond surface with a lint-free wipe soaked in IPA.

    • Critical: Wait 30 seconds for solvent evaporation. Run a "Preview" scan to ensure no residual solvent peaks (IPA shows strong bands at ~3300 and ~2900 cm⁻¹).

  • Background Acquisition:

    • Collect the background spectrum (Air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 32 scans).

  • Sample Loading:

    • Place approximately 2–5 mg of the solid thiazole powder onto the center of the crystal.

    • Why? The evanescent wave only penetrates ~2 µm. Complete coverage of the "hotspot" is more important than sample thickness.

  • Pressure Application:

    • Lower the pressure arm (anvil) until the "force gauge" reads the optimal value (usually 80–100 N).

    • Observation: Watch the live spectrum. The bands should grow and stabilize. If bands are "choppy," the contact is poor (common with hard crystals). Grind the sample if necessary.

  • Data Collection:

    • Acquire the spectrum (Sample).[1][2][3][4]

    • ATR Correction: Apply "ATR Correction" (software algorithm) if comparing against historical transmission (KBr) libraries. This corrects for the penetration depth dependence on wavelength (

      
      ).
      

Advanced Validation: The DFT Workflow

When experimental assignment is ambiguous (e.g., distinguishing C=N from C=C), Computational Chemistry is the gold standard for validation.

DFTWorkflow MolStruct 1. Draw Structure (ChemDraw/Avogadro) Opt 2. Geometry Optimization (B3LYP/6-311++G**) MolStruct->Opt FreqCalc 3. Frequency Calculation (No Imaginary Freqs) Opt->FreqCalc Scale 4. Apply Scaling Factor (x 0.961 for B3LYP) FreqCalc->Scale Compare 5. Overlay with Exp. Spectrum Scale->Compare

Figure 2: Computational workflow for validating vibrational assignments using Density Functional Theory (DFT).

Protocol Note: Raw DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies. You must apply a scaling factor (typically 0.960–0.967 for B3LYP/6-311G) to align them with experimental FT-IR data.

References

  • Rastogi, V. K., et al. (2006). FT-IR and FT-Raman spectra and density functional computations of the vibrational spectra, molecular geometry and atomic charges of 2-amino-4-methylthiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy .

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for characteristic group frequencies).

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[3] (Authoritative guide on the complementarity of IR and Raman).

  • NIST Chemistry WebBook. Standard Reference Data for Thiazole. National Institute of Standards and Technology.

  • Mettler Toledo. (2023). FTIR vs. Raman Spectroscopy: A Comparative Guide.

Sources

Comparative

Comprehensive Characterization Guide: Mass Spectrometry of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Executive Summary This guide provides a technical analysis of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde (CAS: N/A for specific commercial batches, Generic Structure Analysis). As a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde (CAS: N/A for specific commercial batches, Generic Structure Analysis). As a critical intermediate in the synthesis of Schiff base ligands and bioactive thiazole derivatives, accurate characterization is paramount.

This document compares Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and Electron Impact (EI) to determine the optimal workflow for structural elucidation versus quantitative screening.

Key Physicochemical Properties:

  • Formula:

    
    
    
  • Exact Mass: 219.0354 Da

  • Molecular Weight: 219.26 g/mol

  • Structural Features: Thiazole core (aromatic), C5-aldehyde (reactive electrophile), C2-(3-methoxyphenyl) (electron-donating substituent).

Comparative Analysis: Ionization Alternatives

Selecting the correct ionization source is the single most critical decision in developing an MS method for thiazole carbaldehydes. The following comparison evaluates the three primary industry standards.

Table 1: Ionization Source Performance Matrix
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Electron Impact (EI)
Primary Utility Trace Quantification (LC-MS)Analysis of Non-Polar ImpuritiesStructural Identification (GC-MS)
Ionization Type Soft (Protonation

)
Soft (Protonation/Charge Transfer)Hard (Radical Cation

)
Sensitivity High (Due to N/O heteroatoms)MediumLow to Medium
Fragmentation Minimal (requires CID)Low (Thermal degradation possible)Extensive (Fingerprint rich)
Suitability Best for Biological Matrices Best for high flow rates (>1 mL/min)Best for Library Matching
Key Limitation Susceptible to matrix effects (ion suppression)Requires thermal stabilityRequires volatility (derivatization may be needed)
Expert Insight: Why ESI is the "Go-To" for this Molecule

While EI provides the best structural fingerprint, ESI is recommended for routine monitoring . The basic nitrogen in the thiazole ring and the oxygen in the methoxy group provide excellent protonation sites (


 of thiazole conjugate acid 

), making positive mode ESI (

ESI) highly sensitive. APCI is a viable alternative only if the aldehyde group undergoes hydration or oxidation artifacts in the ESI source.

Fragmentation Mechanics & Pathways[1][2][3][4]

Understanding the fragmentation logic is essential for distinguishing this compound from its positional isomer, 2-(4-methoxyphenyl)-1,3-thiazole-5-carbaldehyde.

Primary Fragmentation Channels (EI/CID)
  • Alpha-Cleavage (Aldehyde Loss): The most diagnostic loss is carbon monoxide (CO, 28 Da) from the C5-carbaldehyde group.

  • Methoxy Radical Loss: The 3-methoxyphenyl group typically loses a methyl radical (

    
    , 15 Da).
    
  • Ring Cleavage: High-energy collisions (EI or high-energy CID) can shatter the thiazole ring, often ejecting HCN (27 Da) or CS fragments.

Visualization: Fragmentation Pathway

The following diagram illustrates the predicted dissociation pathway based on standard thiazole and benzaldehyde mass spectrometry rules.

FragmentationPathway M_Ion Molecular Ion [M+H]+ m/z 220 (ESI) [M]+. m/z 219 (EI) Frag_1 [M - CO] Loss of Carbon Monoxide m/z 191 (EI) / 192 (ESI) M_Ion->Frag_1 - CO (28 Da) Alpha-cleavage Frag_2 [M - CO - CH3] Loss of Methyl Radical m/z 176 (EI) Frag_1->Frag_2 - CH3 (15 Da) Methoxy cleavage Frag_3 Thiazole Ring Cleavage (RDA-like / HCN loss) m/z ~149 Frag_1->Frag_3 - C2H2N / HCN Ring fragmentation Isomer Isomer Differentiation: 4-Methoxy analog shows stronger [M-CH3] due to resonance

Figure 1: Predicted fragmentation tree highlighting the sequential loss of the carbonyl and methyl groups. Note that in ESI, even-electron ions are formed, making radical losses (like


) less favorable than neutral losses unless high collision energy is applied.

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed for purity assessment and structural confirmation using a Triple Quadrupole or Q-TOF system.

A. Sample Preparation[5][6][7]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (ACN).

    • Note: Avoid Methanol if the aldehyde is highly reactive, as hemiacetal formation can occur, shifting the mass by +32 Da.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:ACN + 0.1% Formic Acid.

B. Chromatographic Conditions[3][8][9][10]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometer Settings (ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Scan Range:

    
     100 – 500.
    
  • Collision Energy (CID): Stepped 10, 20, 40 eV (to capture both molecular ion and fragments).

D. Workflow Visualization

ExperimentalWorkflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 Detection S1 Dissolve in ACN (Avoid MeOH) S2 Dilute w/ 0.1% FA S1->S2 LC1 C18 Column Retains hydrophobic methoxyphenyl group S2->LC1 MS1 ESI (+) Source LC1->MS1 Elution MS2 Q1 Scan (Target: 220.04) MS1->MS2 Full Scan MS3 Q3 MS/MS (Target: 192, 177) MS2->MS3 CID

Figure 2: Step-by-step analytical workflow ensuring sample integrity and maximum sensitivity.

Structural Differentiation (Isomer Analysis)

A common challenge is distinguishing the 3-methoxyphenyl (meta) isomer from the 4-methoxyphenyl (para) isomer.

  • Chromatography: The para-isomer is generally more non-polar (due to symmetry) and will likely have a slightly longer retention time on a C18 column compared to the meta-isomer (3-methoxy).

  • Mass Spectrometry: While the fragments are identical by mass (

    
     191, 176), the intensity ratios  differ. The para-methoxy group can stabilize the cation formed after methyl loss through quinoid resonance structures, often resulting in a higher abundance of the 
    
    
    
    fragment compared to the meta-isomer.

References

  • Ionization Comparison: Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization efficiency of drugs in ESI and APCI." Journal of Chromatography A.

  • Thiazole Fragmentation: Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. (General Reference for Thiazole cleavage rules).
  • Aldehyde Mass Spec: NIST Chemistry WebBook. "Benzaldehyde Mass Spectrum." (Standard for aldehyde alpha-cleavage comparison).

  • Synthesis & Characterization: "Synthesis of 2-substituted thiazole-5-carbaldehydes." ChemicalBook Protocols.

Validation

A Comparative Guide to the Bioactivity of Ortho-, Meta-, and Para-Methoxyphenyl Thiazoles for Drug Discovery Professionals

In the landscape of medicinal chemistry, the thiazole scaffold stands as a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, anti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole scaffold stands as a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The bioactivity of these heterocyclic compounds can be significantly modulated by the nature and position of their substituents. This guide provides an in-depth comparative analysis of the bioactivity of ortho-, meta-, and para-methoxyphenyl thiazoles, offering experimental insights and mechanistic interpretations to aid researchers in the strategic design of next-generation thiazole-based therapeutics.

The Critical Influence of Methoxy Positioning on Biological Activity

The placement of a methoxy group on the phenyl ring of a thiazole derivative introduces nuanced stereoelectronic effects that can profoundly alter its interaction with biological targets. These effects, stemming from the interplay of resonance and inductive effects, dictate the molecule's overall polarity, conformation, and ability to form key interactions within a protein's binding pocket. Understanding the structure-activity relationships (SAR) of these positional isomers is paramount for optimizing lead compounds in drug discovery.[3][4]

Anticancer Activity: A Tale of Positional Selectivity

The antiproliferative potential of methoxyphenyl thiazoles has been a significant area of investigation. While direct comparative studies on all three methoxy isomers are limited, valuable insights can be gleaned from analogous structures and individual compound evaluations.

A study on 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) revealed that the position of a substituent on the "A" phenyl ring can dramatically influence anticancer activity. For instance, in a series of fluoro-substituted analogs, the para-fluoro substituted compound exhibited the most potent activity against prostate cancer cells, while the ortho-fluoro substituted analog was most effective against melanoma cells.[5] This highlights that the optimal substitution pattern can be cell-line dependent, a crucial consideration for targeted cancer therapy.

The anticancer mechanism of many thiazole derivatives involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][5] These compounds can bind to the colchicine site on tubulin, preventing the formation of the mitotic spindle and ultimately leading to cell cycle arrest and apoptosis.[3][6]

Table 1: Comparative Anticancer Activity of Positional Isomers of Substituted Phenyl Thiazoles

Compound/Isomer PositionCancer Cell LineIC50 (nM)Reference
p-Fluoro substituted 8nProstate (PC3)6[5]
p-Fluoro substituted 8nProstate (DU145)13[5]
o-Fluoro substituted 8lMelanoma (SK-MEL-28)27[5]
o-Fluoro substituted 8lMelanoma (M14)30[5]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideLeukemia (HL-60)7.5 µg/mL[7]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideLeukemia (Jurkat)8.9 µg/mL[7]

Note: Data for fluoro-substituted analogs is presented as a predictive model for the influence of substituent position.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening for anticancer activity.[8][9]

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding (e.g., 1x10^4 cells/well in 96-well plate) B 2. Compound Treatment (Incubate with ortho-, meta-, para-isomers at various concentrations for 24-72h) A->B C 3. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) B->C D 4. Incubation (2-4 hours at 37°C) C->D E 5. Solubilize Formazan (Add 100 µL of DMSO or other solubilizing agent) D->E F 6. Measure Absorbance (at 570 nm) E->F

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the ortho-, meta-, and para-methoxyphenyl thiazole derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[10]

Antimicrobial Activity: A Broad Spectrum of Potential

Table 2: Representative Antimicrobial Activity of Substituted Phenyl Thiazoles

Compound ClassMicroorganismMIC (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativeS. aureus16.1[12]
4-(4-bromophenyl)-thiazol-2-amine derivativeE. coli16.1[12]
4-(o-methoxyphenyl)-2-aminothiazole derivativeB. subtilis25-50 µg/mL[13]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A 1. Prepare Serial Dilutions (of ortho-, meta-, para-isomers in a 96-well plate) B 2. Inoculate with Bacteria (Standardized bacterial suspension, e.g., 5x10^5 CFU/mL) A->B C 3. Incubation (18-24 hours at 37°C) B->C D 4. Visual Inspection (Determine the lowest concentration with no visible growth - MIC) C->D E 5. (Optional) Determine MBC (Plate aliquots from clear wells onto agar plates) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the ortho-, meta-, and para-methoxyphenyl thiazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[14]

  • Inoculation: Add the standardized bacterial suspension to each well containing the test compounds. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory properties of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[18] The position of the methoxy group can influence the binding affinity and selectivity for COX-1 and COX-2. A study on 2-(trimethoxyphenyl)-thiazoles demonstrated significant anti-inflammatory activity in an in vivo model of acute inflammation.[19][20] While this study focused on a trimethoxy-substituted phenyl ring, it underscores the potential of methoxy-substituted thiazoles as anti-inflammatory agents.

Table 3: Representative Anti-inflammatory Activity of Methoxyphenyl-containing Heterocycles

Compound ClassIn vivo ModelDose% Inhibition of EdemaReference
1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamidesCarrageenan-induced rat paw edema50 mg/kg44-115% (compared to celecoxib)[21]
Substituted phenyl thiazole derivative (3c)Carrageenan-induced rat paw edema-Better activity at 3rd hour[22]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of test compounds.[22][23]

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow A 1. Animal Acclimatization (e.g., Wistar rats, 1 week) B 2. Compound Administration (Oral or intraperitoneal injection of ortho-, meta-, para-isomers) A->B C 3. Induction of Inflammation (Subplantar injection of carrageenan) B->C D 4. Measure Paw Volume (At regular intervals, e.g., 1, 2, 3, 4 hours post-carrageenan) C->D E 5. Calculate % Inhibition of Edema D->E

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Grouping and Fasting: Wistar albino rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for the ortho-, meta-, and para-isomers. The animals are typically fasted overnight before the experiment.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle only.

  • Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[24]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[24]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[24]

Mechanistic Insights and Future Directions

The differential bioactivity of ortho-, meta-, and para-methoxyphenyl thiazoles can be attributed to several factors:

  • Electronic Effects: The para position allows for the strongest resonance effect of the methoxy group, increasing electron density in the phenyl ring, which can influence binding to electron-deficient pockets in target proteins. The ortho position, due to steric hindrance, may force the phenyl ring out of planarity with the thiazole ring, altering the overall molecular shape. The meta position exerts a primarily inductive effect.

  • Steric Hindrance: An ortho-methoxy group can sterically hinder the rotation of the phenyl ring and may prevent optimal binding to a target protein. Conversely, it could also lock the molecule into a bioactive conformation.

  • Hydrogen Bonding Potential: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding. The accessibility of this oxygen atom varies with its position on the phenyl ring.

Future research should focus on the systematic synthesis and parallel screening of all three methoxyphenyl thiazole isomers across a panel of cancer cell lines, bacterial and fungal strains, and in various models of inflammation. Such studies will provide a more definitive understanding of the SAR and enable the rational design of more potent and selective thiazole-based therapeutic agents.

References

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  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. Retrieved January 2, 2026, from [Link]

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. (2015). PubMed. Retrieved January 2, 2026, from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2022). PMC. Retrieved January 2, 2026, from [Link]

  • New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. (2020). PubMed. Retrieved January 2, 2026, from [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2010). PMC. Retrieved January 2, 2026, from [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl) amine hydrobromide toward human tumor cells. (2022). Biopolymers and Cell. Retrieved January 2, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Synthesis Validation Through Spectroscopic Analysis

Authored for Researchers, Scientists, and Drug Development Professionals In the realm of chemical synthesis, the assertion of a molecule's successful creation rests entirely on the bedrock of empirical evidence. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, the assertion of a molecule's successful creation rests entirely on the bedrock of empirical evidence. This guide provides an in-depth comparison of the foundational spectroscopic techniques that form the cornerstone of structural validation. Moving beyond a mere recitation of protocols, we will explore the causality behind experimental choices, ensuring that every step is part of a self-validating system for achieving trustworthy and reproducible results.

The Imperative of Orthogonal Validation

The unambiguous confirmation of a chemical structure is rarely, if ever, achieved through a single analytical technique. Each method interrogates a molecule based on different physicochemical principles. Consequently, a robust validation strategy employs a suite of orthogonal methods —independent techniques that provide complementary pieces of structural evidence.[1][2] This multi-faceted approach minimizes the risk of misinterpretation and builds a comprehensive, high-confidence data package to support your synthetic claims.

The logical workflow for a synthetic chemist typically follows a sequence of purification followed by spectroscopic interrogation. The primary tools for this are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_validation Spectroscopic Validation A Crude Product Mixture B Chromatography (e.g., Flash, HPLC) A->B Isolate Target C FT-IR Spectroscopy (Functional Group ID) B->C Analyze Purified Compound D Mass Spectrometry (Molecular Weight Confirmation) B->D Analyze Purified Compound E NMR Spectroscopy (Structural Elucidation) B->E Analyze Purified Compound F Final Structure Confirmed C->F D->F E->F

Caption: Post-synthesis workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution.[3] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[4]

Fundamental Principles

NMR operates on the principle of nuclear spin. When placed in a strong external magnetic field, atomic nuclei with non-zero spin (like ¹H and ¹³C) align either with or against the field, creating distinct energy levels. By applying radiofrequency pulses, these nuclei can be excited to a higher energy state. The frequency at which a nucleus absorbs this energy (its resonance frequency) is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) .[5] This sensitivity allows us to differentiate atoms within a molecule, providing a veritable map of the molecular structure.

Data Interpretation & Analysis

A proton (¹H) NMR spectrum provides four key pieces of information:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons in the molecule.[5]

  • Chemical Shift (δ): Measured in parts per million (ppm), the position of a signal on the x-axis reveals the electronic environment of the protons. Electron-withdrawing groups "deshield" protons, shifting them to a higher ppm (downfield), while electron-donating groups "shield" them, causing an upfield shift.[5]

  • Integration: The area under each signal is proportional to the number of protons it represents, giving a ratio of the different types of protons.

  • Splitting (Multiplicity): Caused by the influence of neighboring protons, this splits a signal into multiple peaks (e.g., a doublet, triplet), revealing how many protons are on adjacent atoms.

¹³C NMR spectra are typically acquired with proton decoupling, resulting in a simpler spectrum where each signal is a single peak corresponding to a unique carbon environment.[6]

Experimental Protocol: ¹H NMR

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation:

    • Weigh 5-25 mg of the purified, dry compound into a clean vial.[7] The higher end of this range is for compounds with a higher molecular weight.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum and their deuterium signal is used by the spectrometer to "lock" the magnetic field.[8]

    • Ensure the sample is fully dissolved. If not, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.[9]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, which is crucial for high resolution.[10]

    • The probe is then tuned to the correct frequency to maximize signal-to-noise.[10]

  • Data Acquisition:

    • Acquire the spectrum using standard instrument parameters. A typical acquisition involves a set number of scans, which are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound.[11] It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, which for singly charged ions, is equivalent to the molecular weight.

Fundamental Principles

MS analysis involves three fundamental steps:

  • Ionization: The sample is converted into gas-phase ions. Common techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[12]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

The most crucial piece of information for initial validation is the molecular ion peak ([M+H]⁺ or [M-H]⁻) , which corresponds to the intact molecule plus or minus a proton. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), often allowing for the unambiguous determination of the molecular formula.[13]

Experimental Protocol: Direct Infusion ESI-MS

Objective: To confirm the molecular weight of the synthesized compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[9]

    • Create a dilute solution for analysis by taking a small aliquot (e.g., 100 µL) of the stock solution and diluting it into 1 mL of the same or a compatible solvent. The final concentration should be in the range of 10-100 µg/mL.[9]

    • Crucially, samples must be free of inorganic salts, as these are not compatible with ESI and can suppress the signal of interest.[9]

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer via direct infusion using a syringe pump.

    • The instrument parameters (e.g., ionization mode - positive or negative, capillary voltage) are optimized to obtain the best signal for the compound of interest.

    • The mass spectrum is acquired over a relevant m/z range.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent complementary technique to quickly verify the success of a chemical transformation.

Fundamental Principles

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending).[14] Different types of bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹).[15] For example, a strong, sharp absorption around 1700 cm⁻¹ is highly indicative of a carbonyl (C=O) group, while a broad absorption in the 3200-3600 cm⁻¹ region suggests the presence of an alcohol or amine (O-H or N-H) group.[16]

The spectrum is typically divided into two regions:

  • Functional Group Region (4000-1500 cm⁻¹): Contains characteristic peaks for most common functional groups.

  • Fingerprint Region (below 1500 cm⁻¹): Contains a complex pattern of peaks that are unique to the molecule as a whole.[17]

Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)

Objective: To identify the key functional groups in the synthesized molecule and confirm the expected chemical transformation (e.g., disappearance of a starting material's functional group and appearance of a product's functional group).

Methodology:

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal. No extensive sample preparation is required for this method.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal. This is automatically subtracted from the sample spectrum by the instrument's software.

    • Lower the instrument's anvil to press the sample firmly against the crystal.

    • Acquire the sample spectrum. The instrument averages multiple scans to produce the final spectrum.

Comparative Guide to Spectroscopic Techniques

FeatureNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Primary Information Detailed molecular structure, connectivity, stereochemistryMolecular weight, molecular formula (HRMS)Presence/absence of functional groups
Sample Amount 5-100 mg (¹H vs ¹³C)[7]< 1 mg< 1 mg
Destructive? NoYes (sample is consumed)No
Typical Time Minutes to hoursMinutes< 5 minutes
Key Advantage Unambiguous structural elucidation[1]High sensitivity and molecular weight accuracySpeed and ease of use for functional group ID[14]
Limitation Lower sensitivity, requires soluble samplesProvides little connectivity informationAmbiguous for complex molecules, limited structural info

Data Reporting and Integrity

For publication and regulatory submissions, it is crucial to report spectroscopic data in a standardized format.[18] This includes detailing the instrumentation and acquisition parameters used.[19] Adhering to guidelines, such as those being developed under the IUPAC FAIRSpec project, ensures that data is Findable, Accessible, Interoperable, and Reusable, promoting scientific transparency and reproducibility.[20][21]

G cluster_data Data Integrity & Reporting Data Raw Spectroscopic Data (NMR, MS, IR) Processing Data Processing (e.g., Phasing, Baseline Correction) Data->Processing Analysis Structural Assignment & Interpretation Processing->Analysis Reporting Standardized Reporting (IUPAC Guidelines) Analysis->Reporting Publication Publication / Submission Reporting->Publication

Caption: Workflow for ensuring data integrity and proper reporting.

By judiciously applying this suite of orthogonal spectroscopic techniques and adhering to rigorous standards of data interpretation and reporting, researchers can validate their synthetic products with the highest degree of scientific confidence.

References

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Validation

A Senior Application Scientist's Guide to the Synthesis of 2-Aryl-Thiazoles: A Comparative Analysis of Classic and Modern Routes

For researchers, medicinal chemists, and professionals in drug development, the 2-aryl-thiazole scaffold is a cornerstone of innovation. This privileged heterocyclic motif is embedded in a multitude of approved drugs and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 2-aryl-thiazole scaffold is a cornerstone of innovation. This privileged heterocyclic motif is embedded in a multitude of approved drugs and clinical candidates, valued for its diverse pharmacological activities. The efficient and versatile synthesis of these compounds is therefore a critical endeavor. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to 2-aryl-thiazoles, offering field-proven insights and detailed experimental protocols to empower you in selecting the optimal strategy for your specific research and development needs.

The Enduring Classics: Foundational Methods for Thiazole Ring Construction

The classical methods for thiazole synthesis have remained relevant for their robustness and versatility. Understanding their mechanisms, strengths, and limitations is crucial for any chemist working with this scaffold.

The Hantzsch Thiazole Synthesis: A Workhorse of Heterocyclic Chemistry

First reported in 1887, the Hantzsch synthesis is arguably the most well-known and widely utilized method for constructing the thiazole ring.[1] It involves the cyclization of an α-halocarbonyl compound with a thioamide.[2]

Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, forming an intermediate that subsequently cyclizes and dehydrates to yield the thiazole.[2] This two-component condensation is highly versatile, allowing for the introduction of a wide variety of substituents at the 2-, 4-, and 5-positions of the thiazole ring.

Hantzsch_Mechanism Thioamide R1-C(=S)-NH2 Intermediate1 R1-C(S-CH(R3)-C(=O)-R2)-NH2+ Thioamide->Intermediate1 Nucleophilic attack Haloketone R2-C(=O)-CH(X)-R3 Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline intermediate Intermediate1->Intermediate2 Intramolecular cyclization Thiazole 2-R1-4-R2-5-R3-Thiazole Intermediate2->Thiazole - H2O

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Advantages:

  • Versatility: A broad range of thioamides and α-halocarbonyls can be employed, leading to a diverse library of substituted thiazoles.

  • High Yields: The reaction often proceeds in good to excellent yields.[3]

Disadvantages:

  • Lachrymatory Reagents: α-Haloketones are often potent lachrymators and require careful handling.

  • Limited Availability of Starting Materials: The synthesis of specific α-haloketones can sometimes be challenging.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve substituted acetophenone (0.01 mol) and thiourea (0.01 mol) in 30 mL of ethanol.

  • Addition of Iodine: To this solution, add iodine (0.01 mol).

  • Reflux: Reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Purification: Filter the precipitate, wash with diethyl ether to remove any unreacted starting materials, and then with water. The crude product can be recrystallized from ethanol to afford pure 2-amino-4-phenylthiazole.[4]

The Cook-Heilbron Synthesis: A Gateway to 5-Aminothiazoles

The Cook-Heilbron synthesis provides a mild and efficient route to 5-aminothiazoles, a class of compounds with significant biological activity.[5] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[2]

Mechanism and Rationale: The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes cyclization to form the 5-aminothiazole ring. The mild reaction conditions are a key advantage of this method.

Cook_Heilbron_Mechanism Aminonitrile R-CH(NH2)-CN Intermediate1 Dithiocarbamate intermediate Aminonitrile->Intermediate1 CS2 CS2 CS2->Intermediate1 Nucleophilic attack Intermediate2 Cyclized intermediate Intermediate1->Intermediate2 Intramolecular cyclization Aminothiazole 5-Amino-2-mercapto-4-R-thiazole Intermediate2->Aminothiazole Tautomerization

Caption: Mechanism of the Cook-Heilbron Synthesis.

Advantages:

  • Mild Conditions: The reaction is typically carried out at room temperature.[5]

  • Direct Access to 5-Aminothiazoles: This method provides a direct route to this important subclass of thiazoles.

Disadvantages:

  • Limited Scope: The scope of the reaction is primarily limited to the synthesis of 5-aminothiazoles.

Experimental Protocol: Synthesis of 5-Amino-2-mercapto-4-phenylthiazole

  • Reaction Setup: In a suitable solvent, dissolve α-aminophenylacetonitrile (1 equivalent).

  • Addition of Carbon Disulfide: Add carbon disulfide (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).

  • Workup and Purification: The product will often precipitate from the reaction mixture. It can be collected by filtration and washed with a suitable solvent to afford the pure 5-amino-2-mercapto-4-phenylthiazole.

The Gabriel Thiazole Synthesis: A High-Temperature Route

The Gabriel synthesis offers an alternative route to 2,5-disubstituted thiazoles through the reaction of an α-acylaminoketone with phosphorus pentasulfide (P4S10).[2]

Mechanism and Rationale: This reaction involves the thionation of the amide and ketone carbonyl groups by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The high temperature required is a significant drawback.

Gabriel_Thiazole_Mechanism Acylaminoketone R1-C(=O)-NH-CH2-C(=O)-R2 Thionated_Intermediate Thionated intermediate Acylaminoketone->Thionated_Intermediate P4S10 P4S10 P4S10->Thionated_Intermediate Thionation Cyclized_Intermediate Cyclized intermediate Thionated_Intermediate->Cyclized_Intermediate Intramolecular cyclization Thiazole 2-R1-5-R2-Thiazole Cyclized_Intermediate->Thiazole Dehydration Suzuki_Coupling_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Aryl_R Ar-Pd(II)-R(L2) PdII_Aryl->PdII_Aryl_R Transmetalation Transmetalation Transmetalation->PdII_Aryl_R PdII_Aryl_R->Pd0 Product Ar-R PdII_Aryl_R->Product RedElim Reductive Elimination RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetalation Stille_Coupling_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Aryl_R Ar-Pd(II)-R(L2) PdII_Aryl->PdII_Aryl_R Transmetalation Transmetalation Transmetalation->PdII_Aryl_R PdII_Aryl_R->Pd0 Product Ar-R PdII_Aryl_R->Product RedElim Reductive Elimination RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organostannane R-Sn(Bu)3 Organostannane->Transmetalation Copper_Catalyzed_Thiazole_Synthesis Oxime R1-C(=NOH)-R2 Intermediate Copper-bound intermediate Oxime->Intermediate Anhydride (R3CO)2O Anhydride->Intermediate KSCN KSCN KSCN->Intermediate Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Intermediate Catalysis Thiazole Substituted Thiazole Intermediate->Thiazole Cyclization & Product Formation Microwave_Synthesis_Workflow Start Combine Reactants & Catalyst Microwave Microwave Irradiation (e.g., 10-15 min, 320 W) Start->Microwave Workup Extraction & Purification Microwave->Workup Product 2-Aryl-Thiazole Workup->Product

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Anti-Proliferative Activity Against Known Compounds

In the landscape of drug discovery, particularly within oncology, the early and accurate assessment of a novel compound's anti-proliferative potential is a critical milestone.[1] This guide provides a comprehensive frame...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly within oncology, the early and accurate assessment of a novel compound's anti-proliferative potential is a critical milestone.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the anti-proliferative activity of investigational molecules against established, well-characterized compounds. By adhering to the principles of scientific integrity and employing robust experimental design, researchers can generate high-quality, reproducible data that confidently informs go/no-go decisions in the preclinical development pipeline.

The Foundational Choice: Selecting the Right In Vitro Assays

The initial step in any anti-proliferative study is the selection of an appropriate assay to measure cell viability and proliferation.[2] This choice is not merely a matter of convenience; it is a critical decision that can significantly impact the interpretation of your results. The ideal assay should be sensitive, reproducible, and amenable to a high-throughput format. Two of the most widely adopted and well-validated methods are the MTT and CellTiter-Glo® assays.

The Logic Behind the Choice:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a workhorse in cell biology for assessing cell viability.[3] It relies on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[4][5] The MTT assay is a cost-effective and reliable method, making it an excellent choice for initial screening campaigns.[6]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay offers a more sensitive and streamlined alternative to the MTT assay.[7] It quantifies ATP, the primary energy currency of the cell, as a marker of metabolic activity. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[7] The "add-mix-measure" format simplifies the workflow, reduces the number of handling steps, and is highly amenable to high-throughput screening.[7][8] The extended signal stability of the "glow-type" luminescence provides flexibility in data acquisition.[7]

Establishing a Robust Experimental Workflow

A well-defined and rigorously controlled experimental workflow is paramount for generating trustworthy and reproducible data. The following diagram and detailed protocol outline a self-validating system for benchmarking anti-proliferative activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Cell_Seeding 3. Cell Seeding in 96-Well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution Series Treatment 4. Compound Treatment (72h) Compound_Prep->Treatment Cell_Seeding->Treatment Assay_Reagent 5. Addition of Viability Reagent (MTT or CellTiter-Glo) Treatment->Assay_Reagent Incubation 6. Incubation Assay_Reagent->Incubation Measurement 7. Signal Measurement (Absorbance/Luminescence) Incubation->Measurement Data_Normalization 8. Data Normalization to Controls Measurement->Data_Normalization Dose_Response 9. Dose-Response Curve Generation Data_Normalization->Dose_Response IC50_Calc 10. IC50 Value Calculation Dose_Response->IC50_Calc Doxorubicin_MoA Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified mechanism of action for Doxorubicin.

  • Cisplatin: A platinum-based chemotherapeutic agent that forms covalent adducts with DNA, primarily at the N7 position of purine bases. [9][10]This leads to the formation of intra- and inter-strand crosslinks, which block DNA replication and transcription, ultimately triggering apoptosis. [9][11]

Cisplatin_MoA Cisplatin Cisplatin DNA_Adducts DNA Adduct Formation Cisplatin->DNA_Adducts DNA_Crosslinks Intra- and Inter-strand Crosslinks DNA_Adducts->DNA_Crosslinks Replication_Block Blocked DNA Replication & Transcription DNA_Crosslinks->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Simplified mechanism of action for Cisplatin.

  • Paclitaxel (Taxol): This taxane anti-cancer drug works by stabilizing microtubules, which are essential components of the cytoskeleton involved in cell division. [12][13]By preventing the normal dynamic instability of microtubules, paclitaxel arrests cells in mitosis, leading to cell death. [14][15]

Paclitaxel_MoA Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified mechanism of action for Paclitaxel.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The culmination of a well-executed experiment is the careful analysis and interpretation of the data. The primary endpoint of an anti-proliferative assay is typically the IC50 value, which is the concentration of a compound that inhibits cell proliferation by 50%. [1] Calculating the IC50 Value:

  • Data Normalization: The raw absorbance or luminescence data should be normalized to the controls. The vehicle-treated wells represent 100% cell viability, and a background well (media only) represents 0% viability. The percentage of inhibition is calculated for each compound concentration.

  • Dose-Response Curve: Plot the normalized data with the compound concentration on the x-axis (often on a logarithmic scale) and the percentage of inhibition on the y-axis. [16][17]3. Curve Fitting: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, or specialized Excel add-ins). [17][18]4. IC50 Determination: The IC50 value is the concentration at which the fitted curve crosses the 50% inhibition mark. [16] Data Presentation for Clear Comparison:

Summarize the calculated IC50 values for the novel compound and the reference compounds in a clear and concise table. This allows for a direct and objective comparison of their potencies.

CompoundCell LineIC50 (µM) ± SD
Novel Compound XMCF-7[Insert Value]
DoxorubicinMCF-7[Insert Value]
CisplatinMCF-7[Insert Value]
PaclitaxelMCF-7[Insert Value]
Novel Compound XA549[Insert Value]
DoxorubicinA549[Insert Value]
CisplatinA549[Insert Value]
PaclitaxelA549[Insert Value]

Interpreting the Results:

The comparative IC50 values provide a quantitative measure of the novel compound's anti-proliferative potency relative to established drugs.

  • Higher Potency: A lower IC50 value indicates greater potency. If the novel compound has a significantly lower IC50 than the reference compounds, it warrants further investigation.

  • Similar Potency: If the IC50 is in a similar range to a reference compound with a known mechanism of action, it may suggest a similar mode of action, which can be explored in subsequent mechanistic studies.

  • Lower Potency: A significantly higher IC50 may indicate that the compound is less effective, at least in the tested cell lines.

It is important to consider that the IC50 value can be influenced by the assay duration. [19]Therefore, consistent experimental conditions are crucial for meaningful comparisons.

Conclusion: A Foundation for Informed Drug Development

Benchmarking the anti-proliferative activity of a novel compound against well-characterized reference drugs is an indispensable step in the drug discovery process. By employing robust and validated in vitro assays, adhering to a rigorous experimental workflow with appropriate controls, and performing careful data analysis, researchers can generate high-quality, reliable data. This data not only provides a clear indication of a compound's potential as a therapeutic agent but also offers valuable insights that can guide future mechanistic studies and ultimately contribute to the development of new and effective medicines.

References

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  • Ali-Shtayeh, M. S., Jamous, R. M., Al-Shafie', J. H., Elgharabah, W. A., Kherfan, F. A., Qarariah, K. H., ... & Zatari, E. S. (2008). Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine. Leukemia Research, 32(11), 1697-1705.
  • MDPI. (2022, June 8). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. Retrieved from [Link]

  • MDPI. (2023, July 19). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PLOS One. (n.d.). Resveratrol inhibits bladder cancer proliferation by targeting the AURKA/STAT3 axis: From computational analysis to experimental validation. Retrieved from [Link]

  • MDPI. (n.d.). Glycyrrhiza glabra L. Extracts with Potential Antiproliferative and Anti-Migration Activities Against Breast and Gynecological Cancer Cell Lines. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]

  • PubMed. (n.d.). Negative regulators of cell proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action. Retrieved from [Link]

  • MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Paclitaxel. Retrieved from [Link]

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  • MDPI. (2025, July 10). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. Retrieved from [Link]

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  • YouTube. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]

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Sources

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2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde
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